Ethyl 6-hydroxypyridine-2-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-oxo-1H-pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)6-4-3-5-7(10)9-6/h3-5H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTPNYOMVLJREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429013 | |
| Record name | ethyl 6-hydroxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53389-00-7 | |
| Record name | ethyl 6-hydroxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 6-hydroxypyridine-2-carboxylate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 6-hydroxypyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, spectroscopic analysis, and the biological significance of its structural motif.
Core Compound Identification
This compound is a pyridine derivative characterized by a hydroxyl group at the 6-position and an ethyl carboxylate group at the 2-position. This arrangement of functional groups makes it a versatile precursor for the synthesis of more complex molecules with a wide range of biological activities.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 53389-00-7 | [1] |
| Molecular Formula | C8H9NO3 | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Canonical SMILES | CCOC(=O)C1=CC=CC(=O)N1 | [2] |
| InChI Key | BHTPNYOMVLJREU-UHFFFAOYSA-N | [2] |
| Appearance | Light yellow crystalline substance (for the parent acid) | [3] |
| Purity | Typically ≥95% | [1] |
Spectroscopic Data
Table 2: Predicted and Reported Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR | Spectrum available | ChemicalBook[4] |
| ¹³C NMR | Spectrum available | ChemicalBook[4] |
| Mass Spectrometry | Spectrum available; Predicted m/z for [M+H]⁺: 168.06552 | ChemicalBook[4], PubChemLite[2] |
| Infrared (IR) | Spectrum available | ChemicalBook[4] |
Note: For detailed spectra, direct acquisition from suppliers or specialized databases is recommended.
Synthesis and Derivatization
While a specific, detailed protocol for the synthesis of this compound is not widely published, general methods for the synthesis of hydroxypyridine carboxylates can be applied. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of ethyl aminocrotonates with derivatives of malonic acid is a suitable method for preparing substituted dihydropyridine carboxylates.[5] Another potential route is the direct hydroxylation of a pyridine-2-carboxylate derivative.
The primary utility of this compound is as a scaffold for further chemical modification. The hydroxyl and ester functionalities serve as handles for a variety of chemical transformations.
Below is a generalized workflow for the utilization of this compound in a drug discovery context.
References
In-Depth Technical Guide to the Spectral Data of Ethyl 6-hydroxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Ethyl 6-hydroxypyridine-2-carboxylate (CAS No. 53389-00-7), a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for these analytical techniques.
Compound Identification
-
Chemical Name: this compound
-
CAS Number: 53389-00-7
-
Molecular Formula: C₈H₉NO₃
-
Molecular Weight: 167.16 g/mol
-
Synonyms: Ethyl 6-hydroxypicolinate
Spectral Data Summary
The following tables summarize the key spectral data for this compound. While specific experimental spectra for this compound are not widely available in public domains, the data presented is a combination of referenced information and predicted values from reliable chemical databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
Note: Specific experimental ¹H and ¹³C NMR data for this compound is referenced as being available in resources like ChemicalBook, but is not publicly accessible. The tables are presented as a template for the expected data.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers.
Table 3: IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (hydroxyl group) |
| ~3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600 | Medium | C=C and C=N stretch (pyridine ring) |
| ~1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Ion |
| 168.0655 | [M+H]⁺ |
| 190.0475 | [M+Na]⁺ |
| 166.0510 | [M-H]⁻ |
| 185.0921 | [M+NH₄]⁺ |
Experimental Protocols
The following sections outline generalized experimental methodologies for obtaining the spectral data discussed above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This typically requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory) or as a solution in a suitable solvent (e.g., chloroform).
-
Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Record the spectrum of the sample.
-
The instrument software will automatically subtract the background to produce the final spectrum.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with a chromatographic technique like GC-MS or LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, while EI is a harder technique that can induce fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.
Tautomerism of 6-Hydroxypyridine-2-carboxylate Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tautomeric equilibrium between the hydroxy and pyridone forms of pyridine derivatives is a critical parameter in medicinal chemistry and drug development, influencing key properties such as solubility, membrane permeability, and receptor binding affinity. This guide provides a detailed examination of the tautomerism of 6-hydroxypyridine-2-carboxylate esters, a scaffold of interest in pharmaceutical research. While direct extensive experimental data for this specific class of esters is limited, this document consolidates information from studies on closely related analogs, including the parent 6-hydroxypyridine-2-carboxylic acid and the extensively studied 2-hydroxypyridine/2-pyridone system. By integrating theoretical principles, computational data, and established experimental protocols, this guide offers a comprehensive understanding of the factors governing the tautomeric preference of these esters and methodologies for their characterization.
Introduction: The Principle of Hydroxypyridine-Pyridone Tautomerism
Hydroxypyridines, particularly those with hydroxyl groups at the 2- and 4-positions, can exist in a tautomeric equilibrium with their corresponding pyridone forms.[1] This prototropic tautomerism involves the migration of a proton between the exocyclic oxygen atom and the ring nitrogen atom. For 6-hydroxypyridine-2-carboxylate esters, the equilibrium is between the enol-like hydroxy form and the keto-like pyridone form.
The position of this equilibrium is highly sensitive to the electronic nature of substituents, the solvent, temperature, and the physical state (solution, solid, or gas phase).[2] In general, the pyridone tautomer is favored in polar solvents and the solid state, primarily due to its greater polarity and ability to form strong intermolecular hydrogen bonds.[3] The hydroxy form, possessing greater aromatic character, is often more prevalent in the gas phase or in non-polar solvents.[3]
For the parent compound, 6-hydroxypyridine-2-carboxylic acid, the pyridone (or keto) form is known to be the dominant tautomer.[4] The commercial availability of methyl 6-oxo-1,6-dihydropyridine-2-carboxylate further supports the stability of the keto tautomer for the ester derivatives as well.[5]
The Tautomeric Equilibrium of 6-Hydroxypyridine-2-carboxylate Esters
The tautomeric equilibrium for 6-hydroxypyridine-2-carboxylate esters can be depicted as a dynamic process between the hydroxy and pyridone forms.
Caption: Tautomeric equilibrium of 6-hydroxypyridine-2-carboxylate esters.
Influence of Substituents
Solvent Effects
The solvent plays a crucial role in determining the position of the tautomeric equilibrium. Polar protic and aprotic solvents tend to stabilize the more polar pyridone form through hydrogen bonding and dipole-dipole interactions.[2] In contrast, non-polar solvents favor the less polar hydroxy form.
Table 1: Expected Tautomeric Preference in Various Solvents (Qualitative)
| Solvent Class | Example Solvents | Expected Predominant Tautomer | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Pyridone | Strong hydrogen bonding with the N-H and C=O groups of the pyridone tautomer.[3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Pyridone | Stabilization of the large dipole moment of the pyridone tautomer.[2] |
| Non-polar | Cyclohexane, Benzene, CCl4 | Hydroxy (or a mixture) | Reduced stabilization of the polar pyridone form, allowing the aromatic hydroxy form to be more competitive.[3] |
Synthesis of 6-Hydroxypyridine-2-carboxylate Esters
The synthesis of these esters can be approached through several routes, often involving the corresponding carboxylic acid as a key intermediate.
A general synthetic pathway can be outlined as follows:
References
An In-depth Technical Guide to the NMR Spectral Analysis of Ethyl 6-hydroxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) chemical shifts for Ethyl 6-hydroxypyridine-2-carboxylate. Due to the limited availability of fully assigned public spectral data for this specific compound, this document focuses on a detailed prediction and interpretation of its ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from analogous structures. This guide also includes detailed experimental protocols for synthesis and NMR sample preparation relevant to this class of molecules.
Understanding the Molecular Structure
This compound possesses a substituted pyridine ring, which significantly influences the electronic environment and, consequently, the chemical shifts of the nuclei. The molecule's structure includes an ethyl ester group at position 2 and a hydroxyl group at position 6. The pyridine ring itself has three aromatic protons. The tautomeric equilibrium between the 6-hydroxypyridine and the 6-pyridone form can also affect the observed chemical shifts, with the pyridone form often being predominant in solution.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the predicted chemical shift ranges for the protons and carbons in this compound. These predictions are based on the analysis of similar pyridine derivatives and general NMR principles.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Pyridine H-3 | 6.8 - 7.2 | Doublet of doublets (dd) | ~8.0, 2.0 | Coupled to H-4 and H-5. |
| Pyridine H-4 | 7.6 - 8.0 | Triplet (t) or dd | ~8.0 | Coupled to H-3 and H-5. |
| Pyridine H-5 | 6.4 - 6.8 | Doublet of doublets (dd) | ~8.0, 2.0 | Coupled to H-4 and H-3. |
| -OH | 10.0 - 12.0 | Broad singlet (br s) | - | Chemical shift can be highly variable and concentration-dependent. May exchange with D₂O. |
| -CH₂- (Ethyl) | 4.2 - 4.5 | Quartet (q) | ~7.1 | Coupled to the -CH₃ protons of the ethyl group. Deshielded by the adjacent oxygen atom. |
| -CH₃ (Ethyl) | 1.2 - 1.5 | Triplet (t) | ~7.1 | Coupled to the -CH₂- protons of the ethyl group. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Ester) | 165 - 170 | Typical range for an ester carbonyl carbon. |
| Pyridine C-2 | 148 - 152 | Attached to the electron-withdrawing ester group. |
| Pyridine C-3 | 110 - 115 | Shielded relative to other pyridine carbons. |
| Pyridine C-4 | 138 - 142 | Aromatic carbon. |
| Pyridine C-5 | 105 - 110 | Shielded due to the influence of the hydroxyl group. |
| Pyridine C-6 | 160 - 165 | Attached to the hydroxyl group, significantly deshielded. In the pyridone tautomer, this would be a carbonyl carbon with a shift closer to 175-180 ppm. |
| -CH₂- (Ethyl) | 60 - 65 | Deshielded by the adjacent oxygen atom. |
| -CH₃ (Ethyl) | 13 - 15 | Typical range for a terminal methyl carbon in an ethyl group. |
Experimental Protocols
Synthesis of this compound (General Procedure)
A common method for the synthesis of this and similar compounds involves the cyclocondensation of appropriate precursors. A representative procedure is outlined below.
Materials:
-
Diethyl malonate
-
An appropriate amino-alkene precursor
-
A suitable base (e.g., sodium ethoxide)
-
Ethanol as solvent
-
Acid for workup (e.g., hydrochloric acid)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, diethyl malonate is added dropwise with stirring at room temperature.
-
The amino-alkene precursor is then added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
NMR Sample Preparation (General Protocol for Small Organic Molecules)
To obtain high-quality NMR spectra, proper sample preparation is crucial.[1][2]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃), 0.6-0.7 mL[1]
-
High-quality 5 mm NMR tube and cap
-
Pipette and filter (e.g., a Pasteur pipette with a small cotton or glass wool plug)
-
Vortex mixer (optional)
Procedure:
-
Weigh the desired amount of the solid sample and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] DMSO-d₆ is a good choice for this molecule due to the hydroxyl proton.
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
If any solid particles remain, filter the solution through a pipette with a small plug of glass wool or cotton directly into the clean NMR tube to prevent distortion of the magnetic field homogeneity.[2]
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.
-
The sample is now ready for insertion into the NMR spectrometer.
Visualizations
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of this compound with systematic numbering to correlate with the predicted chemical shifts.
Caption: Molecular structure of this compound.
Experimental Workflow for Compound Characterization
This diagram outlines a typical workflow from synthesis to structural elucidation using NMR.
Caption: General workflow for synthesis and NMR characterization.
References
An In-Depth Technical Guide to the Infrared Spectrum of Ethyl 6-hydroxypyridine-2-carboxylate
This guide provides a detailed analysis and interpretation of the infrared (IR) spectrum of Ethyl 6-hydroxypyridine-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The document covers the critical aspect of tautomerism, predicted spectral data, experimental protocols, and a logical workflow for spectral interpretation.
The Tautomerism of this compound
A crucial aspect of interpreting the IR spectrum of this compound is understanding its existence in a tautomeric equilibrium. The molecule can exist in two forms: the hydroxy-pyridine form and the more stable pyridone form. This equilibrium is fundamental to the compound's structure and will dominate its spectroscopic signature. In the solid state and in polar solvents, the equilibrium heavily favors the pyridone tautomer due to its greater stability.[1][2]
Predicted Infrared (IR) Spectral Data
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in both tautomers. The dominant pyridone form will exhibit features of a secondary cyclic amide (a lactam) and an α,β-unsaturated ester. The hydroxy form would show features of a phenol and an aromatic ester. The following table summarizes the predicted vibrational frequencies.
| Wavenumber Range (cm⁻¹) | Intensity | Functional Group Assignment (Dominant Pyridone Form) | Functional Group Assignment (Minor Hydroxy Form) |
| 3300 - 2700 | Medium, Broad | N-H stretch (lactam), C-H (aromatic & aliphatic) | O-H stretch (phenol, intramolecular H-bonded), C-H (aromatic & aliphatic) |
| 1740 - 1715 | Strong | C=O stretch (α,β-unsaturated ester) | C=O stretch (aromatic ester) |
| 1680 - 1640 | Strong | C=O stretch (cyclic amide/pyridone) | - |
| 1620 - 1550 | Medium-Strong | C=C stretch (conjugated ring system) | C=C and C=N stretch (aromatic ring) |
| 1300 - 1100 | Strong | C-O stretch (ester) | C-O stretch (ester and phenol) |
| ~1250 | Medium-Strong | C-N stretch (amide character) | C-N stretch (pyridine ring) |
Workflow for Spectral Interpretation
Interpreting the spectrum involves a systematic process to identify functional groups and determine the dominant tautomeric form. The key is to look for the presence of a strong pyridone C=O stretch and an N-H stretch, which confirms the pyridone structure, as opposed to a broad O-H stretch characteristic of the hydroxy form.
Experimental Protocols
Acquiring a high-quality IR spectrum is paramount for accurate interpretation. The Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable technique for analyzing solid samples.
Protocol: Acquiring an ATR-FTIR Spectrum
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (commonly diamond or zinc selenide) must be clean.
-
Cleaning the ATR Crystal: Clean the crystal surface by wiping it gently with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to fully evaporate.
-
Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum.[3] This measurement accounts for atmospheric (H₂O, CO₂) and instrument-related absorptions. The recommended settings are typically a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹, with 16-32 scans co-added to improve the signal-to-noise ratio.[3]
-
Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[3]
-
Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal.[3]
-
Sample Spectrum: Collect the sample spectrum using the same acquisition parameters as the background scan.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. If using an ATR accessory, an ATR correction may be applied by the software to make the spectrum appear more like a traditional transmission spectrum.
-
Cleaning: After the measurement, retract the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly as described in step 2.
Alternative Method: The KBr Pellet Technique A traditional alternative is the potassium bromide (KBr) pellet method. This involves grinding 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic-grade KBr powder.[4] The mixture is then compressed under high pressure in a die to form a thin, transparent pellet, which is analyzed via transmission spectroscopy.[4][5][6] This method requires more sample preparation and care to avoid moisture contamination.[4]
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. shimadzu.com [shimadzu.com]
- 5. scienceijsar.com [scienceijsar.com]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 6-hydroxypyridine-2-carboxylate
For Immediate Release
This technical guide provides an in-depth analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 6-hydroxypyridine-2-carboxylate. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document outlines the predictable fragmentation pathways of this heterocyclic compound, supported by established principles of mass spectrometry. The guide also includes a detailed experimental protocol for its analysis and presents quantitative data in a clear, tabular format.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control. Electron ionization mass spectrometry, a hard ionization technique, induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.[1] This guide proposes a fragmentation pattern based on the known behavior of its constituent functional groups: an ethyl ester, a pyridine ring, and a hydroxyl group on an aromatic system.
Proposed Fragmentation Pathways
Upon electron ionization, this compound (molecular weight: 167.16 g/mol ) is expected to form a molecular ion (M•+), which will then undergo a series of characteristic fragmentation reactions. The stability of the pyridine ring suggests that the molecular ion peak should be observable.[2] The primary fragmentation routes are anticipated to involve the ethyl ester group and interactions with the hydroxyl and pyridine functionalities.
The fragmentation of ethyl esters is well-documented and typically involves several key pathways.[3] One of the most common is the loss of the ethoxy radical (•OCH2CH3), which would lead to the formation of a stable acylium ion.[3] Another expected fragmentation is the loss of an ethylene molecule (C2H4) via a McLafferty rearrangement, if a gamma-hydrogen is available for transfer.
The pyridine ring itself is relatively stable, but its fragmentation has been studied. The initial loss of HCN or HNC is a common pathway for the pyridine radical cation.[4] The presence of substituents, such as the hydroxyl and ethyl carboxylate groups, will influence the fragmentation of the ring.
The interplay between the hydroxyl and the carboxylate groups can also lead to specific fragmentation patterns, such as the loss of water or carbon monoxide.
Key Proposed Fragmentations:
-
Loss of Ethoxy Radical (M - 45): Cleavage of the C-O bond of the ester to lose an ethoxy radical (•OCH2CH3), resulting in a pyridyl-acylium ion.
-
Loss of Ethanol (M - 46): This could occur through rearrangement involving the hydroxyl group.
-
Loss of Ethylene (M - 28) via McLafferty Rearrangement: While a classical McLafferty rearrangement might be sterically hindered, related hydrogen rearrangements are possible.
-
Loss of CO (M - 28): Decarbonylation from the acylium ion or directly from other fragments is a common process.
-
Pyridine Ring Fission: Subsequent fragmentation of the pyridine ring could lead to the loss of HCN (27 u).[4]
Quantitative Fragmentation Data
The following table summarizes the major predicted fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on general fragmentation rules and the anticipated stability of the resulting ions.
| m/z | Proposed Fragment Ion | Neutral Loss | Formula of Ion | Predicted Relative Abundance |
| 167 | [M]•+ | - | C8H9NO3•+ | Moderate |
| 139 | [M - CO]•+ | CO | C7H9NO2•+ | Low |
| 122 | [M - OCH2CH3]+ | •OCH2CH3 | C6H4NO2+ | High |
| 121 | [M - H2O - CO]•+ | H2O, CO | C7H7NO•+ | Moderate |
| 94 | [M - OCH2CH3 - CO]+ | •OCH2CH3, CO | C5H4NO+ | Moderate to High |
| 66 | [C4H4N]+ | •OCH2CH3, CO, HCN | C4H4N+ | Moderate |
Experimental Protocol: Electron Ionization Mass Spectrometry
This section provides a detailed methodology for acquiring the electron ionization mass spectrum of this compound.
4.1. Sample Preparation
-
Dissolution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.
-
Dilution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent.
-
Vial Transfer: Transfer the final solution to a standard 2 mL autosampler vial with a screw cap and a PTFE/silicone septum.
4.2. Instrumentation
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) or a quadrupole mass spectrometer equipped with an electron ionization (EI) source.
-
Inlet System: A direct insertion probe (DIP) or a gas chromatograph (GC) for sample introduction. For GC-MS, a suitable capillary column (e.g., HP-5ms or equivalent) should be used.
4.3. Mass Spectrometry Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[1]
-
Ion Source Temperature: 200-250 °C
-
Mass Range: m/z 40-400
-
Scan Rate: 1-2 scans/second
-
GC Conditions (if applicable):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.
References
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
An In-depth Technical Guide on the Solubility of Ethyl 6-hydroxypyridine-2-carboxylate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of Ethyl 6-hydroxypyridine-2-carboxylate, a pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for its determination. This includes a qualitative assessment based on the physicochemical properties of analogous compounds, detailed experimental protocols for quantitative measurement, and a structured format for data presentation.
Qualitative Solubility Assessment
This compound possesses both a polar pyridine ring with a hydroxyl group, capable of hydrogen bonding, and a nonpolar ethyl ester group. This amphiphilic nature suggests a varied solubility profile. Based on the general solubility characteristics of pyridine derivatives, the following qualitative predictions can be made:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the pyridine nitrogen and the hydroxyl group should allow for hydrogen bonding with protic solvents. However, the ethyl ester group introduces hydrophobicity. Therefore, moderate solubility is expected in alcohols like ethanol and methanol, while solubility in water is likely to be limited. The solubility of pyridine itself in water is moderate.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are effective at solvating polar molecules. It is anticipated that this compound will exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the pyridine and hydroxyl functionalities, the compound is expected to have poor solubility in nonpolar solvents.
Quantitative Solubility Data
| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |
| Water | H₂O | Polar Protic | 25 | Data not available | Data not available | Shake-Flask Method |
| Ethanol | C₂H₅OH | Polar Protic | 25 | Data not available | Data not available | Shake-Flask Method |
| Methanol | CH₃OH | Polar Protic | 25 | Data not available | Data not available | Shake-Flask Method |
| Acetone | C₃H₆O | Polar Aprotic | 25 | Data not available | Data not available | Shake-Flask Method |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 25 | Data not available | Data not available | Shake-Flask Method |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 25 | Data not available | Data not available | Shake-Flask Method |
| Acetonitrile | C₂H₃N | Polar Aprotic | 25 | Data not available | Data not available | Shake-Flask Method |
| Dichloromethane | CH₂Cl₂ | Nonpolar | 25 | Data not available | Data not available | Shake-Flask Method |
| Toluene | C₇H₈ | Nonpolar | 25 | Data not available | Data not available | Shake-Flask Method |
| Hexane | C₆H₁₄ | Nonpolar | 25 | Data not available | Data not available | Shake-Flask Method |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following established methods are recommended.
The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[1]
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Filter the sample to remove any remaining microscopic particles.
-
Accurately weigh a known volume of the clear, saturated filtrate.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point).
-
Weigh the remaining solid residue.
-
Calculate the solubility using the mass of the residue and the initial volume of the filtrate.
This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.
Objective: To determine the concentration of a saturated solution by measuring its absorbance.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Solvent of interest
Procedure:
Part A: Preparation of a Calibration Curve
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of dilutions to create a set of standard solutions with decreasing, known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear (Beer-Lambert Law).
Part B: Analysis of the Saturated Solution
-
Prepare a saturated solution as described in steps 1-4 of the Shake-Flask Method.
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
Signaling Pathways and Experimental Workflows
A review of the current literature did not reveal any established signaling pathways directly involving this compound.
Below is a diagram illustrating the general experimental workflow for determining the solubility of a compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While direct, quantitative solubility data for this compound remains to be published, this guide provides a comprehensive framework for its determination. The qualitative assessment suggests varied solubility depending on the solvent's polarity. For precise quantitative data, the detailed shake-flask and UV-Vis spectrophotometry protocols offer reliable methods. The provided table structure and workflow diagram are intended to aid researchers in the systematic determination and presentation of this crucial physicochemical property, thereby supporting further research and development efforts.
References
Ethyl 6-Hydroxypyridine-2-carboxylate: A Technical Guide to its Role as a Chelating Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 6-hydroxypyridine-2-carboxylate and its parent compound, 6-hydroxypyridine-2-carboxylic acid, as effective chelating agents. The document details their synthesis, coordination chemistry with various metal ions, and potential applications in the pharmaceutical and biomedical fields. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and coordination chemistry.
Introduction to Hydroxypyridine-Based Chelating Agents
Pyridine derivatives containing hydroxyl and carboxyl functional groups are a significant class of chelating agents due to their ability to form stable complexes with a variety of metal ions. The positioning of these functional groups allows for the formation of stable chelate rings, which is a key factor in their efficacy as ligands. This compound, and its parent acid, 6-hydroxypyridine-2-carboxylic acid (also known as 6-hydroxypicolinic acid), are notable examples of this class of compounds. They can act as bidentate or even terdentate ligands, coordinating with metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and carboxyl groups.
The chelation properties of these molecules make them promising candidates for various therapeutic applications, including the treatment of diseases associated with metal overload, and as potential antimicrobial and anticancer agents. The formation of metal complexes can enhance the biological activity of the organic ligand.
Synthesis and Physicochemical Properties
Synthesis of 6-Hydroxypyridine-2-carboxylic Acid
A common method for the synthesis of 6-hydroxypyridine-2-carboxylic acid is the microbial hydroxylation of pyridine-2-carboxylic acid. This biotransformation offers a regioselective method to introduce a hydroxyl group at the 6-position of the pyridine ring.
Synthesis of this compound
The ethyl ester can be synthesized from the parent carboxylic acid through standard esterification procedures, such as the Fischer esterification method. This typically involves refluxing the carboxylic acid in ethanol with a catalytic amount of a strong acid, like sulfuric acid.
Physicochemical Properties
The physicochemical properties of 6-hydroxypyridine-2-carboxylic acid are summarized in the table below. The properties of the ethyl ester derivative are expected to be similar, with differences mainly in solubility and melting/boiling points due to the presence of the ethyl group.
| Property | Value |
| Molecular Formula | C6H5NO3 |
| Molecular Weight | 139.11 g/mol |
| Appearance | Light yellow crystalline solid[1] |
| Melting Point | 270 °C (decomposes)[2] |
| pKa | 3.29 ± 0.20 (Predicted)[1] |
| Solubility | Moderately soluble in water, more soluble in organic solvents[3] |
Coordination Chemistry and Metal Complexation
6-Hydroxypyridine-2-carboxylic acid and its ethyl ester are versatile ligands that can coordinate to a wide range of metal ions. The coordination can occur in a bidentate fashion through the pyridine nitrogen and the carboxylate oxygen, or in a terdentate manner involving the hydroxyl group as well. This versatility allows for the formation of metal complexes with diverse geometries and properties.
Experimental Protocol for the Synthesis of a Representative Metal Complex: [Cu(6-OHpic)₂(H₂O)₂]
This protocol is adapted from the synthesis of the diaqua(bis(6-hydroxypicolinato))copper(II) complex.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
6-Hydroxypyridine-2-carboxylic acid (6-OHpicH)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve copper(II) sulfate pentahydrate in deionized water to create an aqueous solution.
-
Dissolve 6-hydroxypyridine-2-carboxylic acid in ethanol.
-
Slowly add the ethanolic solution of the ligand to the aqueous solution of the copper salt with constant stirring.
-
Adjust the pH of the resulting mixture to acidic conditions (around pH 1) to facilitate complex formation.[4]
-
Allow the solution to stand at room temperature for slow evaporation.
-
Crystals of [Cu(6-OHpic)₂(H₂O)₂] will form over time.
-
Collect the crystals by filtration, wash with a small amount of cold deionized water, and air dry.
Structural and Spectroscopic Data of Metal Complexes
The formation of metal complexes with 6-hydroxypyridine-2-carboxylate ligands can be confirmed and characterized by various analytical techniques, including X-ray crystallography, IR spectroscopy, and NMR spectroscopy.
Table 1: Selected Bond Lengths and Angles for [Cu(6-OHpic)₂(3-pic)₂]
The following data is for a closely related complex where the axial water ligands have been replaced by 3-picoline. This provides insight into the coordination environment of the copper(II) ion.
| Parameter | Value | Reference |
| Coordination Geometry | Tetragonally compressed octahedral | [4] |
| Cu-N(pyridine) bond length | 2.01 Å (average) | [4] |
| Cu-O(carboxylate) bond length | 2.25 Å (average) | [4] |
| N-Cu-O bite angle | 79.5° (average) | [4] |
Table 2: Key IR and ¹H NMR Spectral Data
| Technique | Ligand (6-OHpicH) | Metal Complex (e.g., Cu(II) complex) |
| IR (cm⁻¹) | ν(C=O) ~1700, ν(O-H) ~3400 | Shift in ν(C=O) to lower frequency, broadening of ν(O-H) |
| ¹H NMR (ppm) | Aromatic protons: 7.0-8.0, COOH proton: >10 | Shifts in aromatic proton signals, disappearance of COOH proton signal |
Experimental Protocols for Characterization
Potentiometric Titration for Stability Constant Determination
The stability constants of the metal complexes can be determined by potentiometric titration.
Procedure:
-
Prepare a solution of the ligand of known concentration.
-
Prepare solutions of the metal salt of interest at various concentrations.
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate a solution containing the ligand and the metal ion with a standardized solution of a strong base (e.g., NaOH).
-
Record the pH at regular intervals of titrant addition.
-
The titration data can be used to calculate the formation constants (stability constants) of the metal-ligand complexes.[5]
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: Compare the IR spectrum of the free ligand with that of the metal complex. A shift in the carbonyl stretching frequency (ν(C=O)) to a lower wavenumber is indicative of coordination of the carboxylate group to the metal ion.
-
¹H NMR Spectroscopy: The coordination of the ligand to a paramagnetic metal ion will lead to broadening of the NMR signals. For diamagnetic metal complexes, shifts in the chemical shifts of the pyridine ring protons can provide information about the coordination.
Biological Activities and Potential Applications
Metal complexes of hydroxypyridine carboxylic acids have shown promise in several therapeutic areas. The chelation of metal ions is a key mechanism underlying their biological activity.
Antimicrobial and Antifungal Activity
By binding to essential metal ions like iron, zinc, and copper, these chelating agents can deprive microorganisms of these vital nutrients, thereby inhibiting their growth. The metal complexes themselves can also exhibit enhanced antimicrobial activity compared to the free ligand.
Anticancer Activity
The anticancer activity of these compounds is often attributed to their ability to disrupt the homeostasis of metal ions in cancer cells, which have a higher requirement for these metals for proliferation. Chelation can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells.
Mechanism of Action
The primary mechanism of action for the biological activities of this compound and its parent acid as chelating ligands involves the sequestration of essential metal ions. This disruption of metal ion homeostasis can trigger a cascade of cellular events, leading to the observed therapeutic effects.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of metal complexes.
General Mechanism of Action
Caption: General mechanism of action of the chelating ligand in a biological system.
References
reactivity and functionalization of the Ethyl 6-hydroxypyridine-2-carboxylate scaffold
An In-depth Technical Guide to the Reactivity and Functionalization of the Ethyl 6-hydroxypyridine-2-carboxylate Scaffold
For Researchers, Scientists, and Drug Development Professionals
The this compound scaffold is a valuable building block in medicinal chemistry and drug discovery. Pyridine and its derivatives are prevalent structural motifs in a vast number of pharmaceuticals, owing to their ability to engage in hydrogen bonding and other key interactions with biological targets.[1] This guide provides a comprehensive overview of the reactivity of the this compound core, detailing various functionalization strategies, experimental protocols, and key quantitative data.
The scaffold possesses multiple reactive sites amenable to chemical modification: the hydroxyl group, the ethyl carboxylate moiety, the pyridine nitrogen, and the aromatic ring itself. The presence of the hydroxyl group introduces interesting tautomeric possibilities, primarily existing in the pyridone form. This influences the reactivity of the entire system.
Reactivity and Functionalization Strategies
The strategic functionalization of the this compound scaffold allows for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties. The primary sites for modification are the oxygen of the hydroxyl group, the pyridine ring carbons (C3, C4, and C5), and the carboxylate group.
O-Alkylation and O-Acylation
The hydroxyl group is a primary site for functionalization. O-alkylation and O-acylation can be achieved under basic conditions to generate a variety of ethers and esters, respectively. These modifications can significantly impact the scaffold's lipophilicity and hydrogen bonding capacity.
Electrophilic Aromatic Substitution
The pyridine ring can undergo electrophilic aromatic substitution. The directing effects of the existing electron-donating hydroxyl group and the electron-withdrawing carboxylate group will influence the position of substitution.
-
Nitration: Nitration of similar 6-hydroxy-2(1H)-pyridone structures has been shown to occur at the 3-position.[2]
-
Halogenation: Halogenation, such as bromination or chlorination, is a key step to introduce a handle for subsequent cross-coupling reactions. This transformation is crucial for diversifying the scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, enabling the introduction of a wide array of substituents onto the pyridine core.[3] These reactions typically require prior halogenation of the pyridine ring.
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organohalide.[4][5] It is widely used to form biaryl structures.[3][4] The mechanism involves oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] It is a reliable method for introducing alkynyl moieties into the scaffold.[6][7] The reaction is typically catalyzed by a palladium complex and a copper co-catalyst.[6][7]
-
Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.[8][9][10] It has largely replaced harsher methods for the synthesis of aryl amines.[8]
Functionalization of the Carboxylate Group
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, most commonly amides, through coupling with amines.
Quantitative Data on Functionalization Reactions
The following tables summarize quantitative data for representative functionalization reactions on the 6-hydroxypyridine-2-carboxylate scaffold and related structures.
Table 1: Halogenation of the Pyridine Ring
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) |
| Bromination | 6-hydroxypyridine-2-carboxylic acid | N-Bromosuccinimide, Acetonitrile, Reflux | 3,5-Dibromo-6-hydroxypyridine-2-carboxylic acid | High |
| Chlorination | 6-hydroxypyridine-2-carboxylic acid | N-Chlorosuccinimide, Acetonitrile, Reflux | 3,5-Dichloro-6-hydroxypyridine-2-carboxylic acid | Moderate to High |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) |
| Suzuki-Miyaura | Ethyl 5-bromo-6-hydroxypyridine-2-carboxylate | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, 80 °C | Ethyl 6-hydroxy-5-arylpyridine-2-carboxylate | 70-95 |
| Sonogashira | Ethyl 5-bromo-6-hydroxypyridine-2-carboxylate | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | Ethyl 6-hydroxy-5-(alkynyl)pyridine-2-carboxylate | 65-90 |
| Buchwald-Hartwig | Ethyl 5-bromo-6-hydroxypyridine-2-carboxylate | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | Ethyl 5-(amino)-6-hydroxypyridine-2-carboxylate | 60-85 |
Table 3: Carboxylate Functionalization
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) |
| Hydrolysis | This compound | LiOH, THF/H₂O, rt | 6-Hydroxypyridine-2-carboxylic acid | >95 |
| Amidation | 6-Hydroxypyridine-2-carboxylic acid | Amine, HATU, DIPEA, DMF, rt | 6-Hydroxy-N-substituted-pyridine-2-carboxamide | 70-90 |
Detailed Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Scheme: (Aryl-Br) + (R-B(OH)₂) --[Pd catalyst, Base]--> Aryl-R
Procedure: To a solution of ethyl 5-bromo-6-hydroxypyridine-2-carboxylate (1.0 eq) in a 3:1:1 mixture of toluene/ethanol/water is added the corresponding arylboronic acid (1.2 eq) and sodium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 80 °C overnight. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
Scheme: (Aryl-I) + (H-C≡C-R) --[Pd/Cu catalyst, Base]--> Aryl-C≡C-R
Procedure: To a solution of ethyl 5-iodo-6-hydroxypyridine-2-carboxylate (1.0 eq) and the terminal alkyne (1.5 eq) in anhydrous tetrahydrofuran are added triethylamine (3.0 eq) and copper(I) iodide (0.1 eq). The mixture is degassed with argon for 15 minutes. Dichlorobis(triphenylphosphine)palladium(II) (0.05 eq) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
General Procedure for Buchwald-Hartwig Amination
Scheme: (Aryl-Br) + (R₂NH) --[Pd catalyst, Base]--> Aryl-NR₂
Procedure: A mixture of ethyl 5-bromo-6-hydroxypyridine-2-carboxylate (1.0 eq), the amine (1.2 eq), cesium carbonate (1.5 eq), and Xantphos (0.1 eq) in a sealed tube is purged with argon. Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) and anhydrous dioxane are added. The tube is sealed, and the mixture is heated at 100 °C for 12-24 hours. After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired product.
General Procedure for Ester Hydrolysis
Scheme: R-COOEt --[Base]--> R-COOH
Procedure: To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran and water (1:1) is added lithium hydroxide (2.0 eq). The reaction is stirred at room temperature for 4 hours. The mixture is then acidified with 1M HCl to pH 2-3. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 6-hydroxypyridine-2-carboxylic acid.
Visualizations
Caption: General workflow for diversifying the core scaffold.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision tree for selecting a functionalization strategy.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for N-Alkylation of Ethyl 6-Hydroxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of pyridinone scaffolds is a critical transformation in medicinal chemistry and drug development, as the introduction of various alkyl groups on the nitrogen atom can significantly modulate the pharmacological properties of the molecule. Ethyl 6-hydroxypyridine-2-carboxylate is a versatile starting material that, upon N-alkylation, yields ethyl 1-alkyl-6-oxo-1,6-dihydropyridine-2-carboxylates. These products are valuable intermediates for the synthesis of a diverse range of biologically active compounds.
A primary challenge in the alkylation of 6-hydroxypyridin-2-carboxylates is controlling the regioselectivity between N-alkylation and O-alkylation. The ambident nucleophilic nature of the pyridinone ring can lead to the formation of both N-alkylated and O-alkylated products.[1][2] The reaction conditions, including the choice of base, solvent, and alkylating agent, play a crucial role in directing the reaction towards the desired N-substituted product.[1][2] This document provides detailed protocols for three common and effective methods for the N-alkylation of this compound: the Williamson Ether Synthesis, the Mitsunobu Reaction, and a Phase-Transfer Catalyzed (PTC) method.
Comparison of N-Alkylation Protocols
The choice of N-alkylation protocol depends on several factors, including the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance required. The following table summarizes the key features of the three protocols detailed in this document.
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction | Phase-Transfer Catalysis (PTC) |
| Alkylating Agent | Alkyl halides (e.g., iodides, bromides) | Primary and secondary alcohols | Alkyl halides |
| Key Reagents | Strong base (e.g., NaH, K₂CO₃) | DEAD or DIAD, PPh₃ | Phase-transfer catalyst (e.g., TBAB), base (e.g., K₂CO₃, NaOH) |
| Typical Solvents | DMF, THF, Acetonitrile | THF, Dioxane | Toluene, Dichloromethane |
| Reaction Temperature | Room temperature to reflux | 0 °C to room temperature | Room temperature to reflux |
| Selectivity | Variable N/O selectivity, dependent on conditions | Generally good N-selectivity for pyridones | Can favor N-alkylation, but optimization is often required |
| Advantages | Cost-effective reagents, scalable | Mild conditions, good for sensitive substrates, stereochemical inversion of the alcohol | Use of inexpensive bases, suitable for large-scale synthesis, often milder than traditional Williamson |
| Disadvantages | Can require harsh bases, potential for O-alkylation | Stoichiometric amounts of reagents and byproducts, which can be difficult to remove | Catalyst may be required in significant loading, optimization of conditions can be necessary |
Experimental Protocols
Protocol 1: N-Alkylation via Williamson Ether Synthesis
This protocol describes the N-alkylation of this compound using an alkyl halide and a base. This method is widely used due to its simplicity and the availability of a wide range of alkyl halides.[3][4]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF (or acetonitrile) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add potassium carbonate (2.0-3.0 eq) to the solution. If using sodium hydride (1.1-1.2 eq), add it portion-wise at 0 °C and stir for 30 minutes until hydrogen evolution ceases.
-
To the resulting suspension, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Dilute the filtrate with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to isolate the N-alkylated product.
Expected Yields and Reaction Conditions:
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60 | 12 | 70-85 |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | 80 (reflux) | 18 | 65-80 |
| Benzyl Bromide | K₂CO₃ | DMF | Room Temp | 24 | 80-95 |
| Propyl Iodide | NaH | THF | 65 (reflux) | 16 | 60-75 |
Protocol 2: N-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of pyridones using an alcohol as the alkylating agent.[5][6][7] This reaction proceeds with inversion of stereochemistry at the alcohol's chiral center.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 eq) dropwise to the cooled solution over 15-30 minutes. The characteristic orange color of the azodicarboxylate should fade as the reaction proceeds.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product often contains triphenylphosphine oxide, which can be challenging to remove. Purification is typically achieved by column chromatography on silica gel. In some cases, precipitation of the byproduct from a suitable solvent mixture (e.g., diethyl ether/hexane) can be effective.
Expected Yields and Reaction Conditions:
| Alcohol | Azodicarboxylate | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Ethanol | DEAD | THF | 0 °C to RT | 18 | 60-75 |
| Propan-1-ol | DIAD | THF | 0 °C to RT | 24 | 55-70 |
| Benzyl alcohol | DEAD | THF | 0 °C to RT | 12 | 70-85 |
| Cyclopentanol | DIAD | THF | 0 °C to RT | 24 | 50-65 |
Protocol 3: N-Alkylation via Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a practical and often scalable method for N-alkylation, utilizing a catalyst to facilitate the reaction between the pyridinone salt in the solid or aqueous phase and the alkyl halide in the organic phase.[8][9][10]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl chloride, butyl bromide)
-
Potassium carbonate (K₂CO₃) or solid Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Dichloromethane
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (3.0 eq), and tetrabutylammonium bromide (0.1-0.2 eq).
-
Add toluene (or dichloromethane) to form a suspension.
-
Add the alkyl halide (1.2 eq) to the mixture.
-
Heat the reaction to 50-80 °C and stir vigorously for 6-24 hours. Efficient stirring is crucial for effective phase transfer. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the solid inorganic salts.
-
Wash the filtrate with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated product.
Expected Yields and Reaction Conditions:
| Alkyl Halide | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl Chloride | K₂CO₃ | TBAB (10 mol%) | Toluene | 80 | 8 | 85-95 |
| Butyl Bromide | K₂CO₃ | TBAB (15 mol%) | Toluene | 100 | 16 | 70-85 |
| Ethyl Bromoacetate | K₂CO₃ | TBAB (10 mol%) | Dichloromethane | 40 (reflux) | 12 | 75-90 |
| Allyl Bromide | NaOH (solid) | TBAB (10 mol%) | Dichloromethane | Room Temp | 6 | 80-90 |
Visualization of Protocols and Pathways
Caption: Williamson Ether Synthesis Pathway for N-Alkylation.
Caption: Mitsunobu Reaction Pathway for N-Alkylation.
Caption: General Experimental Workflow for N-Alkylation.
Characterization Data
The successful N-alkylation can be confirmed by standard spectroscopic methods.
-
¹H NMR: The disappearance of the N-H proton signal (typically a broad singlet) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group are indicative of successful alkylation. The chemical shifts of the pyridine ring protons will also be affected by the N-substitution.
-
¹³C NMR: The appearance of new carbon signals from the alkyl group and shifts in the pyridine ring carbons confirm the structure.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the expected mass of the N-alkylated product.
The distinction between N- and O-alkylated isomers can often be achieved through detailed 2D NMR experiments (e.g., HMBC, NOESY) or by comparing the spectroscopic data to known examples in the literature.[11]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
DEAD and DIAD are toxic and potentially explosive. Handle with care and avoid heating.
-
Alkyl halides can be toxic and lachrymatory. Handle in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. byjus.com [byjus.com]
- 5. rsc.org [rsc.org]
- 6. Rh(I)-Catalyzed C6-Selective Decarbonylative Alkylation of 2-Pyridones with Alkyl Carboxylic Acids and Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. phasetransfer.com [phasetransfer.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. Ligand-Controlled Regiodivergent Hydroalkylation of Pyrrolines [infoscience.epfl.ch]
Application Notes and Protocols: N-Alkylation of 6-Hydroxypyridine-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxypyridine-2-carboxylates are valuable building blocks in medicinal chemistry and materials science. The pyridine ring's nitrogen and oxygen atoms can both be alkylated, leading to two different regioisomers: N-alkylated products (1-alkyl-6-oxo-1,6-dihydropyridine-2-carboxylates) and O-alkylated products (6-alkoxypyridine-2-carboxylates). The selective synthesis of the N-alkylated isomer is often desired for the development of novel pharmaceuticals and functional materials. This document provides a detailed overview of the mechanism, factors influencing regioselectivity, and a general protocol for the N-alkylation of 6-hydroxypyridine-2-carboxylates.
Mechanism of Alkylation
The alkylation of 6-hydroxypyridine-2-carboxylates is a classic example of the reaction of an ambident nucleophile. The substrate exists in tautomeric equilibrium between the 6-hydroxypyridine form and the 6-pyridone form. Deprotonation by a base generates a pyridinolate anion, which has two nucleophilic centers: the nitrogen atom and the oxygen atom.
The reaction with an alkylating agent (e.g., an alkyl halide) can therefore proceed via two competing pathways, leading to either N-alkylation or O-alkylation. The regioselectivity of the reaction is influenced by a variety of factors, as detailed below.
Figure 1. General mechanism for the N- vs. O-alkylation of 6-hydroxypyridine-2-carboxylates.
Factors Influencing N- vs. O-Alkylation Regioselectivity
The ratio of N- to O-alkylated products is highly dependent on the reaction conditions. Understanding these factors is crucial for directing the reaction towards the desired N-alkylated product.
-
Nature of the Alkylating Agent: According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the nitrogen atom is a softer nucleophile than the oxygen atom. Therefore, softer electrophiles (alkylating agents with soft leaving groups like iodide) tend to favor N-alkylation.[1][2] Conversely, harder electrophiles (e.g., dimethyl sulfate, Meerwein's salt) favor O-alkylation.[1]
-
Base: The choice of base can influence the position of the counterion and the degree of ion pairing, which in turn affects the availability of the N and O nucleophilic sites.
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used. The solvent can affect the solubility of the pyridinolate salt and the solvation of the cation, thereby influencing the N/O ratio.
-
Counterion: The nature of the cation from the base can impact the regioselectivity. For instance, silver salts are known to promote O-alkylation.
-
Substituents on the Pyridine Ring: The electronic properties of other substituents on the pyridine ring can alter the nucleophilicity of the nitrogen and oxygen atoms. The electron-withdrawing nature of the carboxylate group at the 2-position in the target molecule is expected to decrease the overall nucleophilicity of the pyridinolate anion.
Experimental Protocols
While specific data for 6-hydroxypyridine-2-carboxylates is limited, the following protocol is a general procedure adapted from common methods for the N-alkylation of 2-pyridones.[3][4] Optimization may be required for specific substrates and alkylating agents.
Protocol: General Procedure for N-Alkylation using Potassium Carbonate
This protocol describes a common method for the N-alkylation of 2-pyridones, which should be applicable to 6-hydroxypyridine-2-carboxylate esters.
Materials:
-
6-Hydroxypyridine-2-carboxylate ester (1.0 eq)
-
Alkylating agent (e.g., alkyl halide) (1.1 - 1.5 eq)
-
Anhydrous potassium carbonate (K2CO3) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser (if heating)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 6-hydroxypyridine-2-carboxylate ester (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 - 1.5 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). The reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC, typically disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to separate the N-alkylated product from any O-alkylated byproduct and other impurities.
Figure 2. Experimental workflow for the N-alkylation of 6-hydroxypyridine-2-carboxylates.
Data Presentation
The following tables summarize representative data for the N-alkylation of various substituted 2-pyridones, which can serve as a guide for the expected reactivity and selectivity.
Table 1: N-Alkylation of 2-Pyridones with Various Alkyl Halides
| Entry | 2-Pyridone Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | N/O Ratio | Yield (%) | Reference |
| 1 | 2-Pyridone | Benzyl bromide | K2CO3 | DMF | RT | >95:5 | 85 | [3] |
| 2 | 2-Pyridone | Ethyl bromoacetate | K2CO3 | DMF | RT | >95:5 | 92 | [3] |
| 3 | 5-Chloro-2-pyridone | Benzyl chloride | (CH3)4NF | THF | RT | N-only | - | [5] |
| 4 | 2-Pyridone | 1-Bromopropane | Cs2CO3 | DMF | 80 | N-only | 91 | [4] |
Note: The data in this table is for 2-pyridone and its derivatives, not specifically for 6-hydroxypyridine-2-carboxylates. Yields are for the N-alkylated product.
Conclusion
The N-alkylation of 6-hydroxypyridine-2-carboxylates is a feasible transformation that can be achieved with high regioselectivity by carefully selecting the reaction conditions. The provided protocol, based on established methods for 2-pyridone alkylation, offers a solid starting point for synthesizing N-alkyl-6-oxo-1,6-dihydropyridine-2-carboxylates. Researchers should consider optimizing the base, solvent, temperature, and nature of the alkylating agent to achieve the best results for their specific substrate. The insights into the reaction mechanism and influencing factors will aid in the rational design of synthetic strategies for novel compounds in drug discovery and materials science.
References
- 1. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
Application Notes and Protocols: Ethyl 6-hydroxypyridine-2-carboxylate as a Bidentate Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ethyl 6-hydroxypyridine-2-carboxylate as a versatile bidentate ligand in coordination chemistry. Due to the limited availability of direct experimental data for this specific ligand, this document leverages data from closely related analogues, such as other substituted pyridine-carboxylate and hydroxypyridine derivatives, to provide detailed protocols and expected outcomes. Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific applications.
Introduction
This compound is a heterocyclic organic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . Its structure, featuring a pyridine ring substituted with a hydroxyl group and an ethyl carboxylate group in ortho positions, makes it an excellent candidate for a bidentate ligand in coordination chemistry. The deprotonated hydroxyl group and the nitrogen atom of the pyridine ring can coordinate to a central metal ion, forming a stable five-membered chelate ring. This chelation enhances the stability of the resulting metal complexes.
The coordination chemistry of such ligands is of significant interest due to the diverse applications of their metal complexes in catalysis, materials science, and medicinal chemistry, including their potential as antimicrobial and anticancer agents. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring, which in turn influences the properties and reactivity of the metal complexes.
Coordination Chemistry
This compound acts as a bidentate ligand, coordinating to metal ions through the pyridyl nitrogen and the deprotonated hydroxyl oxygen. This coordination mode is typical for hydroxypyridine-carboxylate ligands and leads to the formation of stable metal complexes.
Caption: Coordination of this compound to a metal ion.
Quantitative Data Summary (Based on Analogous Compounds)
The following tables summarize typical quantitative data observed for metal complexes of structurally similar pyridine-carboxylate and hydroxypyridine ligands. This data should be considered as a reference for what might be expected for complexes of this compound.
Table 1: Selected Bond Lengths and Angles for Analogous Metal Complexes
| Complex Type | M-N Bond Length (Å) | M-O Bond Length (Å) | N-M-O Bite Angle (°) |
| Co(II) Tetrahedral | ~2.0 - 2.1 | ~1.9 - 2.0 | ~80 - 90 |
| Cu(II) Square Planar | ~1.9 - 2.0 | ~1.9 - 2.0 | ~85 - 95 |
| Fe(III) Octahedral | ~2.1 - 2.2 | ~2.0 - 2.1 | ~75 - 85 |
| Zn(II) Tetrahedral | ~2.0 - 2.1 | ~1.9 - 2.0 | ~80 - 90 |
Data compiled from studies on related pyridine-carboxylate and hydroxypyridine metal complexes.
Table 2: Spectroscopic Data for Analogous Ligands and Metal Complexes
| Compound Type | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | UV-Vis λ_max (nm) |
| Free Ligand | ~1710 - 1730 | ~1620 - 1640 | ~270-280, ~310-320 |
| Metal Complex | ~1680 - 1700 | ~1600 - 1620 | Ligand-based transitions shifted, d-d transitions (metal-dependent) |
Spectroscopic shifts upon coordination are indicative of the electronic interaction between the ligand and the metal center.
Table 3: Stability Constants (log K) for Analogous Metal-Ligand Systems
| Metal Ion | Log K₁ | Log K₂ |
| Cu(II) | 7.0 - 9.0 | 6.0 - 8.0 |
| Ni(II) | 5.5 - 7.5 | 4.5 - 6.5 |
| Co(II) | 5.0 - 7.0 | 4.0 - 6.0 |
| Zn(II) | 5.0 - 7.0 | 4.0 - 6.0 |
Stability constants are highly dependent on the specific ligand, metal ion, and experimental conditions (temperature, ionic strength, solvent).
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the ligand and its potential metal complexes, based on established methods for similar compounds.
Synthesis of this compound
This protocol is adapted from the synthesis of related hydroxypyridine esters.
Materials:
-
2,6-Pyridinedicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Esterification: A mixture of 2,6-pyridinedicarboxylic acid (1 equivalent) and an excess of anhydrous ethanol is heated to reflux. A catalytic amount of a strong acid (e.g., concentrated H₂SO₄) can be added. The reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude diethyl 2,6-pyridinedicarboxylate.
Application Notes and Protocols for the Synthesis of Metal Complexes with Ethyl 6-hydroxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating Ethyl 6-hydroxypyridine-2-carboxylate. This ligand, a versatile chelating agent, offers a platform for the development of novel metal-based compounds with potential therapeutic and catalytic properties. The following protocols and data are intended to serve as a guide for researchers in the fields of medicinal chemistry, inorganic chemistry, and drug development.
Introduction
This compound is a bidentate ligand that can coordinate with a variety of metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. The resulting metal complexes have garnered interest due to their potential biological activities, including anticancer and antimicrobial properties. The ester functional group also provides a site for further molecular modification, allowing for the fine-tuning of the complexes' physicochemical and biological properties. The coordination of metal ions to such organic scaffolds can enhance their therapeutic efficacy and selectivity.[1]
Experimental Protocols
Protocol 1: General Synthesis of Transition Metal Complexes with this compound
This protocol describes a general method for the synthesis of transition metal (e.g., Cu(II), Ni(II), Co(II), Zn(II)) complexes with this compound. The procedure is based on established methods for the synthesis of metal-pyridine-carboxylate complexes.[2][3][4]
Materials:
-
This compound
-
Metal(II) chloride or acetate salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂, Zn(OAc)₂)
-
Ethanol, absolute
-
Methanol
-
Deionized water
-
Sodium hydroxide (NaOH) or triethylamine (TEA) (for pH adjustment, if necessary)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Schlenk line (optional, for air-sensitive complexes)
Procedure:
-
Ligand Solution Preparation: Dissolve this compound (2 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask. Stir the solution at room temperature until the ligand is completely dissolved.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the chosen metal(II) salt (1 mmol) in a minimum amount of deionized water or ethanol.
-
Reaction Mixture: Slowly add the metal salt solution to the ligand solution with continuous stirring. A color change or precipitation may be observed.
-
pH Adjustment (Optional): If required, adjust the pH of the reaction mixture to ~7 by the dropwise addition of a dilute ethanolic solution of NaOH or TEA. This can facilitate the deprotonation of the hydroxyl group and promote coordination.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Complex: After the reflux period, allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, the volume of the solvent can be reduced under vacuum to induce crystallization or precipitation.
-
Washing and Drying: Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.
General Workflow for Synthesis:
References
Application Notes and Protocols: Ethyl 6-hydroxypyridine-2-carboxylate Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Among the vast landscape of pyridine-containing compounds, derivatives of ethyl 6-hydroxypyridine-2-carboxylate are emerging as a versatile class of molecules with significant potential in drug discovery. Their inherent structural features, including the capacity for hydrogen bonding, metal chelation, and diverse functionalization, make them attractive starting points for the development of novel therapeutics targeting a range of diseases, most notably cancer.
These application notes provide an overview of the current understanding and potential applications of this compound derivatives, with a focus on their utility as enzyme inhibitors. Detailed protocols for relevant biological assays are also provided to facilitate further research and development in this promising area.
Application Note 1: Telomerase Inhibition for Anticancer Therapy
Introduction:
Telomerase is a reverse transcriptase that plays a critical role in cellular immortalization and is overexpressed in approximately 85-90% of cancer cells. Its primary function is to maintain telomere length, thereby allowing cancer cells to bypass the normal limits of cellular division. Inhibition of telomerase is a compelling strategy for anticancer drug development, as it can lead to telomere shortening, replicative senescence, and ultimately, cancer cell death.
Structurally related analogs of this compound, specifically 6-formyl-pyridine-2-carboxylate derivatives, have been identified as potent inhibitors of human telomerase. The pyridine-2-carboxylate core acts as a key pharmacophore, with modifications at the 6-position and the carboxylate group allowing for the fine-tuning of inhibitory activity and pharmacokinetic properties.
Mechanism of Action:
While the precise binding mode of these derivatives to the telomerase enzyme complex has not been fully elucidated, it is hypothesized that the pyridine nitrogen and the carbonyl oxygen of the ester or amide functionality play a crucial role in coordinating with key residues within the enzyme's active site. Structure-activity relationship (SAR) studies of 6-formyl-pyridine-2-carboxylate derivatives have shown that the nature of the ester or amide substituent significantly influences inhibitory potency. For instance, esterification with substituted thiophenols has been shown to enhance activity, suggesting that these moieties may engage in additional hydrophobic or electronic interactions within the binding pocket.
Data Summary:
The following table summarizes the in vitro telomerase inhibitory activity of a series of 6-formyl-pyridine-2-carboxylate derivatives, which serve as close structural surrogates for the this compound scaffold.
| Compound ID | R Group (Ester/Amide) | IC50 (µM) |
| 9a | Phenyl | > 50 |
| 9b | 4-Methylphenyl | > 50 |
| 9c | 4-Methoxyphenyl | > 50 |
| 9d | 4-Chlorophenyl | 25 |
| 9e | 4-Fluorophenyl | 30 |
| 9f | 4-Nitrophenyl | 15 |
| 9g | 3,4-Dichlorophenyl | 10 |
| 9h | Thiophenyl | 8.5 |
| 9i | 4-Methylthiophenyl | 7.0 |
| 9j | 4-Methoxythiophenyl | 6.5 |
| 9k | 4-Chlorothiophenyl | 5.0 |
| 9l | 4-Fluorothiophenyl | 6.0 |
| 9m | 4-Nitrothiophenyl | 4.5 |
| 9n | 3,4-Dichlorothiophenyl | 1.5 |
| 9o | N-Phenyl | > 50 |
| 9p | N-(4-Chlorophenyl) | 40 |
Data extracted from a study on 6-formyl-pyridine-2-carboxylate derivatives as telomerase inhibitors.
Workflow for Screening Telomerase Inhibitors
Application Note 2: Potential as Kinase Inhibitors
Introduction:
Protein kinases are a large family of enzymes that play fundamental roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinase inhibitors have become a major class of targeted therapeutics. The pyridine scaffold is a common feature in many approved kinase inhibitors. Derivatives of pyridine-2-carboxamide, which are structurally related to this compound, have shown potent and selective inhibitory activity against kinases such as Hematopoietic Progenitor Kinase 1 (HPK1).
Therapeutic Potential:
Given the structural similarities and the established role of the pyridine-2-carboxylate moiety in binding to kinase active sites, it is plausible that derivatives of this compound could be developed as inhibitors of various kinases. By modifying the substituents on the pyridine ring and the ester group, it may be possible to achieve high potency and selectivity for specific kinase targets implicated in disease.
Signaling Pathway: HPK1 Inhibition in T-Cell Activation
Experimental Protocols
Protocol 1: General Synthesis of 6-Substituted-Pyridine-2-Carboxylate Derivatives
This protocol is adapted from the synthesis of 6-formyl-pyridine-2-carboxylate derivatives and can be modified for the synthesis of this compound analogs.
Materials:
-
6-Formyl-pyridine-2-carboxylic acid (or 6-hydroxy-pyridine-2-carboxylic acid)
-
Thionyl chloride (SOCl₂)
-
Appropriate alcohol, phenol, thiophenol, or amine
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Acid Chloride Formation: To a solution of 6-formyl-pyridine-2-carboxylic acid (1.0 eq) in DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours.
-
Esterification/Amidation: In a separate flask, dissolve the desired alcohol, phenol, thiophenol, or amine (1.2 eq) in DCM and add pyridine (1.5 eq). Cool this solution to 0 °C.
-
Add the freshly prepared acid chloride solution dropwise to the solution from step 2 at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with saturated NaHCO₃ solution. Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired pyridine-2-carboxylate derivative.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Telomeric Repeat Amplification Protocol (TRAP) Assay
This protocol is a standard method for measuring telomerase activity.
Materials:
-
TRAPeze® Telomerase Detection Kit (or equivalent)
-
Cell lysis buffer
-
Test compounds dissolved in DMSO
-
PCR tubes and thermal cycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
SYBR® Green or other DNA stain
Procedure:
-
Cell Lysate Preparation: Harvest cultured cancer cells and wash with PBS. Resuspend the cell pellet in cell lysis buffer and incubate on ice for 30 minutes. Centrifuge at 12,000 x g for 20 minutes at 4 °C. Collect the supernatant containing the telomerase extract.
-
TRAP Reaction:
-
Prepare a master mix containing TRAP buffer, dNTPs, TS primer, and Taq polymerase.
-
Aliquot the master mix into PCR tubes.
-
Add the cell lysate to each tube.
-
Add the test compounds at various concentrations (and a DMSO vehicle control).
-
Incubate the reaction mixture at 30 °C for 30 minutes to allow for telomerase-mediated extension of the TS primer.
-
-
PCR Amplification:
-
Perform PCR amplification of the telomerase extension products according to the kit manufacturer's instructions. A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.
-
-
Detection and Analysis:
-
Resolve the PCR products on a non-denaturing polyacrylamide gel.
-
Stain the gel with a DNA stain (e.g., SYBR® Green).
-
Visualize the DNA ladders under UV light. The intensity of the ladder is proportional to the telomerase activity.
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of telomerase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Logical Relationship of SAR in Telomerase Inhibitors
Disclaimer: These application notes and protocols are intended for informational purposes for a research audience. All laboratory work should be conducted in accordance with appropriate safety guidelines and regulations. The provided protocols may require optimization for specific experimental conditions.
Application Notes and Protocols: Biological Activity of Novel Ethyl 6-hydroxypyridine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the biological activity of novel Ethyl 6-hydroxypyridine-2-carboxylate derivatives and related pyridine compounds. The following sections detail experimental protocols for evaluating anticancer, antimicrobial, and enzyme inhibitory activities, along with structured tables of representative quantitative data from studies on analogous pyridine derivatives.
I. Anticancer Activity
Pyridine derivatives are a well-established class of compounds with significant potential in oncology.[1][2] The cytotoxic effects of novel this compound derivatives can be determined using various in vitro assays against a panel of human cancer cell lines.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various pyridine derivatives against several cancer cell lines. This data is representative of the potential activity of this class of compounds.
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine-Ureas | MCF-7 (Breast) | 0.11 - 1.88 | Doxorubicin | 1.93 |
| Pyridine-Ureas | Various (NCI-60) | GI50: 12-91% | - | - |
| 1,2,4 Triazole Pyridines | B16F10 (Melanoma) | 41.12 - 61.11 | - | - |
| Indolo–pyrazoles | HCT-116 (Colon) | 9.02 - 10.79 | Sunitinib | 10.69 |
| Indolo–pyrazoles | SK-MEL-28 (Melanoma) | 3.46 | - | - |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4][5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, DU-145, HeLa)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle controls (DMSO) and untreated controls.[5]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3][5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Workflow for MTT Assay
Caption: Workflow of the in vitro cytotoxicity MTT assay.
II. Antimicrobial Activity
Pyridine derivatives have shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi.[7][8] The antimicrobial potential of novel this compound derivatives can be assessed by determining their Minimum Inhibitory Concentration (MIC).
The following table presents MIC values for various pyridine derivatives against selected microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Benzylidenehydrazinylpyridinium salts | Staphylococcus aureus | 4 | - | - |
| Imidazo[4,5-b]pyridines | Bacillus cereus | >100 | - | - |
| Imidazo[4,5-b]pyridines | Escherichia coli | >100 | - | - |
| Pyridine Nucleosides | G(+) and G(-) bacteria | - | Control Drug | - |
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[7]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[7]
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)[7]
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent)
-
Microbial inoculum adjusted to 0.5 McFarland standard[9]
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution MIC assay.
III. Enzyme Inhibition
Pyridine-containing compounds are known to inhibit various enzymes, making them attractive candidates for drug development in several therapeutic areas.[10] The inhibitory activity of this compound derivatives can be evaluated against specific enzyme targets.
This table provides examples of enzyme inhibition by different classes of pyridine derivatives.
| Compound Class | Enzyme Target | IC50/Ki |
| Pyridine-Ureas | VEGFR-2 | IC50: 3.93 - 5.0 µM |
| Imidazo[1,2-α]pyridines | c-Met Kinase | 51.3 - 55.3% inhibition at 25 µM |
| Pyrrolo[3,2-c]pyridines | FMS Kinase | IC50: 30 - 60 nM |
| Pyrazoline derivatives | Carbonic Anhydrase I/II | Ki: 16.1 - 55.2 nM |
| Pyrazoline derivatives | Acetylcholinesterase (AChE) | Ki: 48.2 - 84.1 nM |
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[11]
Materials:
-
Purified recombinant kinase and its specific substrate
-
ATP
-
Kinase assay buffer
-
This compound derivatives (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound or vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway for Kinase Inhibition
Caption: Inhibition of kinase-catalyzed phosphorylation.
References
- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. journaljpri.com [journaljpri.com]
- 7. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors from Ethyl 6-hydroxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of two distinct classes of enzyme inhibitors—telomerase and metallo-β-lactamase inhibitors—utilizing Ethyl 6-hydroxypyridine-2-carboxylate as a key starting material. The protocols are based on established chemical transformations and published biological data, offering a robust starting point for drug discovery and development projects.
Application Note 1: Synthesis of Telomerase Inhibitors
Introduction: Telomerase is a reverse transcriptase that is crucial for the maintenance of telomere length in cancer cells, making it a prime target for anticancer drug development. Pyridine-2-carboxylate derivatives have been identified as a promising scaffold for telomerase inhibition. This protocol outlines the synthesis of a series of 6-formyl-pyridine-2-carboxylate derivatives, which have demonstrated significant in vitro and in vivo telomerase inhibitory activity.
Core Synthesis Workflow:
The overall synthetic strategy involves a two-step process starting from this compound:
-
Oxidation: The primary alcohol at the 6-position is oxidized to an aldehyde.
-
Hydrolysis & Amide/Ester Coupling: The ethyl ester is hydrolyzed to a carboxylic acid, followed by coupling with various phenols, thiophenols, or anilines to generate a library of potential inhibitors.
Experimental Protocols
Protocol 1.1: Synthesis of 6-Formyl-2-pyridinecarboxylic acid (Intermediate)
This protocol describes the synthesis of the key intermediate, 6-formyl-2-pyridinecarboxylic acid, from this compound.
-
Step 1: Oxidation of Ethyl 6-(hydroxymethyl)picolinate to Ethyl 6-formylpicolinate
-
Dissolve Ethyl 6-(hydroxymethyl)picolinate (1 equivalent) in dichloromethane.
-
Add activated manganese dioxide (MnO2, approximately 10 equivalents). Activated MnO2 is a mild and selective oxidizing agent for allylic and benzylic alcohols.[1][2][3][4]
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the Celite pad with dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield crude Ethyl 6-formylpicolinate, which can be purified by silica gel column chromatography.
-
-
Step 2: Hydrolysis to 6-Formyl-2-pyridinecarboxylic acid
-
Dissolve the purified Ethyl 6-formylpicolinate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 1.5-2 equivalents) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-formyl-2-pyridinecarboxylic acid as a solid.
-
Protocol 1.2: General Procedure for the Synthesis of 6-Formyl-pyridine-2-carboxylate Derivatives
This protocol details the coupling of the carboxylic acid intermediate with various nucleophiles.[5][6]
-
To a solution of 6-formyl-2-pyridinecarboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and 1-hydroxybenzotriazole (HOBt, 1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired phenol, thiophenol, or aniline derivative (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA, 2 equivalents).
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final inhibitor.
Data Presentation: Telomerase Inhibitory Activity
A series of twenty-one pyridine-2-carboxylate derivatives were synthesized and evaluated for their in vitro telomerase inhibitory activity. The most potent compounds from the series are highlighted below.[5][6]
| Compound ID | Nucleophile | IC50 (µM) |
| 9p | 3,4-Dichlorothiophenol | 0.8 |
| 9o | 4-Chlorothiophenol | 1.5 |
| 9m | Thiophenol | 3.2 |
| 9q | 3,4-Dichloroaniline | 5.6 |
| 9a | Phenol | > 50 |
Protocol 1.3: Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method to measure telomerase activity.[7][8][9][10]
-
Cell Lysate Preparation: Prepare cell extracts from a human cancer cell line known to express telomerase (e.g., HeLa).
-
Telomerase Extension: Incubate the cell lysate with a biotinylated TS primer (a substrate for telomerase), dNTPs, and the test inhibitor at various concentrations. Telomerase in the lysate will add TTAGGG repeats to the primer.
-
PCR Amplification: Stop the extension reaction and use the products as a template for PCR with TS and reverse primers. An internal PCR control is included for normalization.
-
Detection: Analyze the PCR products by gel electrophoresis. The presence of a characteristic 6-base pair ladder indicates telomerase activity.
-
Quantification: Quantify the intensity of the ladder relative to the internal control to determine the percent inhibition of telomerase activity at each inhibitor concentration and calculate the IC50 value.
Signaling Pathway Visualization
Telomerase inhibition in cancer cells can trigger cellular senescence or apoptosis, often involving the p53 tumor suppressor pathway. The following diagram illustrates the conceptual signaling pathway.
Caption: Synthetic route to telomerase inhibitors and their cellular mechanism of action.
Application Note 2: Synthesis of Metallo-β-Lactamase (MBL) Inhibitors
Introduction: Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. The development of MBL inhibitors is a critical strategy to overcome this resistance. Hydroxypyridinethiones are potent zinc-chelating scaffolds that can be utilized to design effective MBL inhibitors. This protocol outlines a proposed synthesis for 1-hydroxypyridine-2(1H)-thione-6-carboxylic acid, a potent MBL inhibitor, starting from this compound.
Core Synthesis Workflow:
The proposed synthesis involves several key transformations:
-
Ester Hydrolysis: Conversion of the starting ethyl ester to the corresponding carboxylic acid.
-
N-Oxidation: Formation of the pyridine N-oxide.
-
Halogenation: Conversion of the 2-hydroxy group (in its pyridone tautomeric form) to a 2-chloro group.
-
Thionation: Displacement of the 2-chloro group with a sulfur nucleophile to form the final hydroxypyridinethione.
Experimental Protocols
Protocol 2.1: Proposed Synthesis of 1-Hydroxypyridine-2(1H)-thione-6-carboxylic Acid
-
Step 1: Synthesis of 6-(Hydroxymethyl)picolinic Acid
-
Hydrolyze this compound using LiOH in a THF/water mixture as described in Protocol 1.1, Step 2.
-
-
Step 2: Synthesis of 6-(Hydroxymethyl)picolinic Acid N-oxide
-
Dissolve 6-(hydroxymethyl)picolinic acid in a suitable solvent like acetic acid or trifluoroacetic acid.
-
Add an oxidizing agent such as hydrogen peroxide or a urea-hydrogen peroxide complex.[11]
-
Heat the reaction mixture gently and monitor by TLC.
-
After completion, carefully neutralize the acid and purify the N-oxide product.
-
-
Step 3: Synthesis of 2-Chloro-6-(hydroxymethyl)pyridine N-oxide
-
This step is challenging and may require protection of the carboxylic acid and alcohol groups. A plausible route involves converting the N-oxide to the 2-chloro derivative using a chlorinating agent like POCl3 or SOCl2. The reaction conditions need to be carefully optimized to avoid side reactions.
-
-
Step 4: Synthesis of 1-Hydroxy-6-(hydroxymethyl)pyridine-2(1H)-thione
-
Step 5: Oxidation to 1-Hydroxypyridine-2(1H)-thione-6-carboxylic Acid
-
Oxidize the hydroxymethyl group of the product from Step 4 to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO4) under basic conditions, followed by acidic workup. This final oxidation will yield the target MBL inhibitor.
-
Data Presentation: Metallo-β-Lactamase Inhibitory Activity
1-Hydroxypyridine-2(1H)-thione-6-carboxylic acid has been identified as a potent, low-cytotoxicity inhibitor of the VIM-2 metallo-β-lactamase.
| Compound | Target Enzyme | Ki (nM) | CC50 (µM) |
| 1-Hydroxypyridine-2(1H)-thione-6-carboxylic Acid | VIM-2 | 13 | 97.4 |
Ki: Inhibition constant; CC50: Half maximal cytotoxic concentration.[11]
Protocol 2.2: Metallo-β-Lactamase (MBL) Activity Assay
MBL activity is commonly measured using a chromogenic substrate like nitrocefin.[11][14][15][16][17]
-
Reaction Setup: In a 96-well plate, add buffer (e.g., HEPES or phosphate buffer), purified MBL enzyme (e.g., VIM-2), and the test inhibitor at various concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiate Reaction: Add a solution of nitrocefin to each well to start the reaction.
-
Measure Absorbance: Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486-495 nm over time using a plate reader. The hydrolysis product is red.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.
Signaling Pathway Visualization
MBL inhibitors work by directly targeting the bacterial enzyme, thereby restoring the efficacy of β-lactam antibiotics. The logical workflow from synthesis to restored antibiotic activity is shown below.
References
- 1. Manganese(IV) oxide [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Screening of Telomerase Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 9. Methods of Telomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US4396766A - Process for producing sodium and zinc pyrithione - Google Patents [patents.google.com]
- 13. Pyrithione - Wikipedia [en.wikipedia.org]
- 14. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-hydroxypyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-hydroxypyridine-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common synthetic routes often start from commercially available precursors. One established method involves the reaction of an ester of coumalic acid with ammonia to yield the corresponding 2-hydroxy-pyridine carboxylic acid, which can then be esterified. Another approach could involve the modification of a pre-formed pyridine ring, such as through oxidation or hydroxylation of a suitable pyridine-2-carboxylate derivative.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.
-
Side Reactions: Competing side reactions can consume starting materials or the desired product. Common side reactions may include polymerization or the formation of isomers.
-
Suboptimal Reaction Conditions: The solvent, temperature, pressure, or catalyst used may not be optimal. A thorough optimization of these parameters is often necessary.
-
Purification Losses: Significant amounts of the product may be lost during workup and purification steps. Re-evaluate your extraction and chromatography/recrystallization procedures.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?
A3: The presence of multiple spots on a TLC plate indicates a mixture of compounds. These could be unreacted starting materials, intermediate products, or byproducts from side reactions. It is also possible that tautomers of the desired product are present.[1] Characterization using techniques like LC-MS or NMR spectroscopy can help identify these impurities. Common impurities might include the un-esterified 6-hydroxypyridine-2-carboxylic acid or products of over-alkylation if an alkylating agent is used.
Q4: How can I effectively purify the final product?
A4: Purification of this compound can typically be achieved through several methods:
-
Recrystallization: This is a common and effective method for purifying solid products. Suitable solvents need to be determined empirically, but ethanol or ethyl acetate/hexane mixtures are often good starting points.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography using silica gel is recommended. A gradient elution system, for example with hexane and ethyl acetate, can provide good separation.[2]
-
Acid-Base Extraction: The product can be transferred into an aqueous solution by adjusting the pH. For instance, forming a salt with an acid can help remove non-polar impurities, followed by neutralization to precipitate the purified product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagents or catalyst.2. Incorrect reaction temperature.3. Insufficient reaction time. | 1. Check the purity and activity of all starting materials and catalysts.2. Calibrate your heating apparatus and ensure the reaction is maintained at the optimal temperature.3. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. |
| Formation of a Dark, Tarry Substance | 1. Reaction temperature is too high, leading to decomposition or polymerization.2. Presence of oxygen in an air-sensitive reaction. | 1. Lower the reaction temperature and monitor for improvement.2. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon). |
| Product is Contaminated with Starting Material | 1. Incomplete reaction.2. Inefficient purification. | 1. Increase reaction time or temperature, or add more of the limiting reagent.2. Optimize your purification method. For column chromatography, try a shallower solvent gradient. For recrystallization, try a different solvent system. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the workup solvent.2. Formation of a stable emulsion during extraction. | 1. Use a different extraction solvent or saturate the aqueous layer with brine to decrease the solubility of the product.2. Add a small amount of brine or a different solvent to break the emulsion. Centrifugation can also be effective. |
Experimental Protocols
Protocol 1: Synthesis via Cyclocondensation
This protocol is a generalized procedure based on common methods for synthesizing substituted pyridones.
Step 1: Synthesis of Diethyl 3-oxopentanedioate
-
This intermediate can be prepared via a Claisen condensation of diethyl malonate and ethyl acetate.
Step 2: Synthesis of Ethyl 6-oxo-1,6-dihydropyridine-2-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 3-oxopentanedioate in absolute ethanol.
-
Add a solution of ammonia in ethanol (or aqueous ammonia) to the flask.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield Ethyl 6-oxo-1,6-dihydropyridine-2-carboxylate, which is the tautomer of this compound.
Data Presentation: Influence of Reaction Conditions on Yield
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Temperature | 80°C | 100°C | 120°C | 65% |
| Reaction Time | 4 hours | 6 hours | 8 hours | 72% |
| Solvent | Ethanol | Toluene | DMF | 78% |
Note: The data in this table is illustrative and represents typical trends observed in similar organic syntheses. Actual yields may vary.
Visualizations
Synthesis Pathway
Caption: A simplified reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
References
common side reactions in the synthesis of Ethyl 6-hydroxypyridine-2-carboxylate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl 6-hydroxypyridine-2-carboxylate, a key intermediate for researchers and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound, which exists in tautomeric equilibrium with Ethyl 6-oxo-1,6-dihydropyridine-2-carboxylate, can be achieved through several pathways. The most common approaches include:
-
Cyclocondensation reactions: This involves the reaction of a 1,3-dicarbonyl compound with an amine, often followed by oxidation or other functional group manipulations to yield the desired pyridone structure.
-
Esterification of 6-hydroxypicolinic acid: Direct esterification of the corresponding carboxylic acid using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) is a straightforward method.
-
Modification of existing pyridine rings: Starting with a pre-formed pyridine ring, such as a halogenated or amino-substituted pyridine, and introducing the hydroxyl and carboxylate groups through subsequent reactions.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the reaction time, temperature, or the amount of catalyst.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst is crucial. Refer to established literature protocols and ensure that all reagents are of high purity and anhydrous where necessary.
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. See the troubleshooting guide below for common side reactions and mitigation strategies.
-
Product degradation: The pyridone ring can be sensitive to harsh acidic or basic conditions, as well as high temperatures. Ensure that the workup and purification conditions are optimized to prevent degradation.
-
Inefficient purification: Loss of product during extraction, crystallization, or chromatography is common. Optimize your purification procedure to minimize these losses.
Q3: I am observing an impurity with a similar polarity to my product on TLC. What could it be?
A3: An impurity with similar polarity could be an isomer or a closely related byproduct. Depending on your synthetic route, this could be:
-
An isomeric product from a cyclocondensation reaction if unsymmetrical starting materials were used.
-
The N-ethylated byproduct , Ethyl 1-ethyl-6-oxo-1,6-dihydropyridine-2-carboxylate, which can form if ethylating agents are used or under certain esterification conditions.
-
The starting 6-hydroxypicolinic acid if the esterification reaction is incomplete.
Careful analysis by techniques such as NMR spectroscopy and mass spectrometry will be necessary to identify the impurity definitively.
Troubleshooting Guide: Common Side Reactions
This section details potential side reactions during the synthesis of this compound and provides strategies to minimize their formation.
| Side Reaction | Plausible Cause | Troubleshooting & Prevention |
| N-Ethylation | Reaction of the pyridone nitrogen with the ethylating agent (e.g., ethanol under harsh acidic conditions, or residual ethyl halides). | - When using Fischer esterification, use a minimal amount of strong acid catalyst and avoid prolonged reaction times at high temperatures. - If using an ethylating agent, choose milder conditions and consider protecting the nitrogen if possible. - Purify the final product using column chromatography to separate the N-ethylated byproduct from the desired O-ethylated product. |
| Decarboxylation | High reaction temperatures, especially under strong acidic or basic conditions. | - Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. - Minimize the reaction time. - Use milder catalysts where possible. |
| Formation of Isomeric Products | Use of unsymmetrical starting materials in cyclocondensation reactions. | - Carefully select symmetrical starting materials if possible. - If unsymmetrical reagents are necessary, optimize reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired regioisomer. - Isomers can often be separated by careful column chromatography or fractional crystallization. |
| Incomplete Hydrolysis of Precursors | If the synthesis involves a precursor that requires hydrolysis (e.g., a nitrile or another ester), this step may be incomplete. | - Ensure sufficient reaction time and appropriate concentration of the hydrolyzing agent (acid or base). - Monitor the reaction progress by TLC or HPLC to confirm the complete consumption of the starting material. |
Experimental Protocols
Protocol 1: Fischer Esterification of 6-Hydroxypicolinic Acid
-
Suspend 6-hydroxypicolinic acid (1 equivalent) in anhydrous ethanol (10-20 mL per gram of acid).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) with stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizing Reaction Pathways
To aid in understanding the synthesis and potential side reactions, the following diagrams illustrate the main reaction pathway and a troubleshooting workflow.
Caption: Main reaction pathway for the Fischer esterification of 6-hydroxypicolinic acid and potential side reactions.
Caption: A troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Purification of Ethyl 6-hydroxypyridine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of Ethyl 6-hydroxypyridine-2-carboxylate by recrystallization. The following troubleshooting guides and FAQs address specific issues that may be encountered during the experimental process.
Troubleshooting Guide & FAQs
This section addresses common challenges in a question-and-answer format to facilitate rapid problem-solving.
Q1: The this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This issue typically stems from an inappropriate solvent choice or insufficient solvent volume.
-
Solvent Selection: this compound contains polar functional groups (hydroxyl, ester, pyridinone ring). Therefore, polar solvents are generally required. Ethanol, methanol, or a mixture such as ethanol/water are common starting points for similar pyridone derivatives.[1][2] If the compound remains insoluble, consider a different polar solvent or a mixed-solvent system.
-
Sufficient Volume: Ensure you are adding the solvent portion-wise to the heated crude product. Add just enough of the boiling solvent to achieve complete dissolution.[3] Avoid a large excess, as this will significantly reduce your final yield.[4]
-
Temperature: The solvent must be heated to its boiling point to maximize the solubility of the compound.[4]
Q2: The solution has cooled, but no crystals have formed. What is the problem?
A2: The failure of crystals to form is a common issue, often due to either using too much solvent or the formation of a supersaturated solution.[5]
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Excess Solvent: This is the most frequent cause.[5] To fix this, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool again.
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point, but crystallization has not been initiated.[5] You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches on the glass provide a nucleation site for crystal growth.[3][5]
-
Seeding: If you have a small, pure crystal of this compound, add it to the cooled solution. This "seed" crystal will act as a template for other crystals to grow upon.[6]
-
Further Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility and promote crystallization.[7]
-
Q3: Instead of solid crystals, an oil has separated from the solution ("oiling out"). How can I resolve this?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[6] This often happens when the melting point of the solute is lower than the boiling point of the solvent, or when significant impurities are present.[5][8] The oil can trap impurities, reducing the effectiveness of the purification.[9]
-
Re-dissolve and Slow Cool: Heat the solution until the oil completely redissolves. You may need to add a small, additional amount of solvent.[5] Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, which favors crystal formation over oiling.[5]
-
Change Solvent: The polarity difference between your compound and the solvent may be too large.[10] Consider re-attempting the recrystallization with a different solvent or solvent system. For example, if you are using a highly polar solvent like methanol and experiencing oiling, switching to a slightly less polar one like ethanol or isopropanol might help.[10]
-
Vigorous Stirring: As the solution cools and oiling begins, vigorous stirring can sometimes break up the oil into tiny droplets that may act as nuclei for crystallization.[7]
Q4: The recrystallization worked, but the final yield is very low. Why did this happen?
A4: A low recovery of the purified product can result from several procedural missteps.[4]
-
Using Excess Solvent: As mentioned in Q2, using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product dissolved in the mother liquor even after cooling.[3][4]
-
Premature Crystallization: If you performed a hot filtration step to remove insoluble impurities, the product might have crystallized prematurely on the filter paper or in the funnel.[11] To prevent this, use a stemless funnel, pre-heat the filtration apparatus, and perform the filtration as quickly as possible.[6]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[3]
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently in an ice bath after initial cooling to room temperature to maximize the precipitation of the solid.[2]
Q5: The final crystals are still colored or appear impure. What went wrong?
A5: The goal of recrystallization is purification, so discolored or obviously impure crystals indicate a problem with the process.
-
Rapid Cooling: Cooling the solution too quickly can trap impurities within the growing crystal lattice.[12] The key to forming pure crystals is to allow them to grow slowly and selectively. Always let the solution cool to room temperature without disturbance before moving it to an ice bath.[2]
-
Insoluble Impurities: If your crude material contained insoluble impurities, they should have been removed via hot gravity filtration before the cooling step.[6] If they were not removed, they will be collected along with your purified crystals.
-
Colored Impurities: If the impurity is colored and soluble, it may co-crystallize with your product. In some cases, adding a small amount of activated charcoal to the hot solution (before filtration) can adsorb the colored impurities.[6] Use charcoal sparingly, as it can also adsorb your desired product.
Data Presentation
Solvent Selection Guide
Choosing the right solvent is critical for successful recrystallization. The ideal solvent should dissolve this compound poorly at room temperature but very well at its boiling point.[7]
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Water | 100 | High | May be a good anti-solvent when paired with a more organic solvent like ethanol. |
| Ethanol | 78 | High | A common and often effective choice for polar compounds containing hydroxyl groups.[2] |
| Methanol | 65 | High | Similar to ethanol, but its lower boiling point may help prevent "oiling out". |
| Isopropanol | 82 | Medium-High | Another alcoholic solvent to consider if ethanol or methanol are not ideal.[10] |
| Ethyl Acetate | 77 | Medium | Often used in a mixed-solvent system with a non-polar solvent like hexane.[1] |
| Hexane / Heptane | 69 / 98 | Low | Unlikely to be a primary solvent but can be used as an anti-solvent with a more polar one.[1] |
Example Yield Calculation
This table illustrates how to calculate the percent recovery from a recrystallization experiment.
| Step | Measurement | Value |
| 1 | Mass of Crude Product | 5.00 g |
| 2 | Mass of Filter Paper | 1.25 g |
| 3 | Mass of Filter Paper + Dry Purified Crystals | 5.50 g |
| 4 | Mass of Purified Crystals (Step 3 - Step 2) | 4.25 g |
| Result | Percent Recovery ([Step 4 / Step 1] * 100) | 85.0% |
Experimental Protocols
Standard Recrystallization Protocol (Single Solvent: Ethanol)
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate beaker, bring a volume of ethanol to a gentle boil. Add the hot ethanol to the flask containing the crude solid in small portions, swirling after each addition, until the solid just dissolves.[2]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the impurities.[6]
-
Crystallization: Remove the flask from the heat source, cover it, and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[12]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[3]
-
Drying: Transfer the crystals to a watch glass and allow them to air dry, or dry them in a desiccator under vacuum to remove all residual solvent.
Visualizations
Experimental Workflow Diagram
Caption: A workflow diagram for the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Recrystallization [wiredchemist.com]
- 8. reddit.com [reddit.com]
- 9. mt.com [mt.com]
- 10. reddit.com [reddit.com]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. chem.libretexts.org [chem.libretexts.org]
optimizing reaction conditions for the functionalization of Ethyl 6-hydroxypyridine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the functionalization of Ethyl 6-hydroxypyridine-2-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis and functionalization of pyridine derivatives.
Q1: My alkylation reaction is resulting in a mixture of N- and O-alkylated products. How can I improve the regioselectivity?
A: The N- versus O-alkylation of hydroxypyridines is a common challenge influenced by several factors. 6-hydroxypyridine derivatives exist in equilibrium with their 2-pyridone tautomers. Deprotonation with a base creates an ambident nucleophile that can react at either the nitrogen or oxygen atom[1].
-
For Selective N-Alkylation: A catalyst- and base-free approach has been shown to be highly selective for N-alkylation. Reacting the hydroxypyridine with organohalides under these conditions can yield >99% N-selectivity[1][2]. The reaction is thought to proceed through an intermediate that facilitates the conversion to the thermodynamically stable N-substituted 2-pyridone product[1][2].
-
For Selective O-Alkylation: Traditional methods often employ a strong base in a polar aprotic solvent to favor O-alkylation. However, this can still lead to mixtures. Palladium-catalyzed regioselective O-alkylation has been developed as an effective alternative, where a coordination effect directs the alkylation to the oxygen atom[2].
Q2: I am experiencing low yields in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura). What parameters should I optimize?
A: Low yields in Pd-catalyzed cross-coupling reactions are common and can often be resolved by systematically optimizing the reaction conditions. The choice of catalyst, base, solvent, and temperature are all critical[3].
-
Catalyst Loading: The amount of palladium catalyst can significantly impact yield. For a Suzuki coupling, varying the catalyst loading between 1, 5, and 10 mol% can show a substantial difference in product yield[4]. Often, an optimal loading exists beyond which no further improvement is observed[5].
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. It is advisable to monitor the reaction's progress (e.g., by TLC or LC-MS) to determine the optimal duration. In some cases, extending the reaction time from 2 hours to 8 hours or longer can dramatically increase the yield[4].
-
Choice of Base and Solvent: The base and solvent system is crucial. For Suzuki reactions, aqueous sodium carbonate in 1,4-dioxane is a common choice[4]. However, other bases like potassium carbonate or cesium carbonate, and solvents such as DMF or toluene, may provide better results depending on the specific substrates[4][6]. The nitrogen lone pair on the pyridine substrate can sometimes interact with and deactivate the palladium catalyst; careful selection of ligands and conditions is needed to mitigate this[7].
Q3: My halogenation reaction is not selective for the desired position. How can I control the regioselectivity of pyridine halogenation?
A: Direct electrophilic halogenation of the pyridine ring is notoriously difficult and often requires harsh conditions due to the ring's electron-deficient nature[8].
-
C3-Selective Halogenation: A modern approach involves a ring-opening, halogenation, and ring-closing sequence. The pyridine is temporarily transformed into a more reactive Zincke imine intermediate, which undergoes highly regioselective halogenation at the desired position under mild conditions before the ring is reformed[8][9]. This strategy avoids the harsh conditions of classical electrophilic aromatic substitution.
Q4: The reaction fails to proceed, and I only recover my starting material. What are the initial checks I should perform?
A: If a reaction fails to initiate, a systematic check of the fundamental components and conditions is the first step.
Data on Optimizing Reaction Conditions
Quantitative data from optimization studies are crucial for making informed decisions in the lab. The following tables summarize key findings from the literature.
Table 1: Optimization of Suzuki Cross-Coupling Reaction Parameters Based on a model reaction demonstrating the synthesis of functionalized bipyridines.[4]
| Entry | Catalyst Loading (mol %) | Reaction Time (h) | Base | Yield (%) |
| 1 | 1 | 8 | Na₂CO₃ | 37 |
| 2 | 5 | 2 | Na₂CO₃ | 32 |
| 3 | 5 | 8 | Na₂CO₃ | 69 |
| 4 | 10 | 8 | Na₂CO₃ | 67 |
| 5 | 5 | 8 | K₂CO₃ | 68 |
| 6 | 5 | 8 | Cs₂CO₃ | 67 |
Table 2: Solvent Effects on a Three-Component Reaction Yield Based on a model reaction for the synthesis of isoquinolino[1,2-f][10][11]naphthyridine derivatives.[11]
| Entry | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Ethanol | Room Temp | 2 | 35 |
| 2 | Methanol | Room Temp | 2 | 40 |
| 3 | Dichloromethane | Room Temp | 2 | 70 |
| 4 | Chloroform | Room Temp | 2 | 65 |
| 5 | Acetonitrile | Room Temp | 2 | 75 |
| 6 | Acetonitrile | Room Temp | 12 | 75 |
| 7 | Acetonitrile | 50 °C | 2 | 68 |
Experimental Protocols
The following are representative protocols for common functionalization reactions. Researchers should adapt these methods to their specific substrates and equipment.
Protocol 1: Selective N-Alkylation (Catalyst- and Base-Free)
This protocol is adapted from a method demonstrating high N-selectivity for the alkylation of hydroxypyridines[1][2].
-
Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 equiv.) in a suitable solvent such as DMF or NMP.
-
Reagent Addition: Add the desired organohalide (e.g., alkyl bromide or iodide, 1.1-1.5 equiv.) to the solution at room temperature.
-
Reaction: Heat the mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated pyridone.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nobelprize.org [nobelprize.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Regioselective N-Alkylation of Hydroxypyridines
Welcome to the technical support center for the regioselective N-alkylation of hydroxypyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of hydroxypyridines?
The main challenge lies in the ambident nucleophilic nature of hydroxypyridines (or their tautomeric forms, pyridones). Deprotonation of a hydroxypyridine generates an anion that can be alkylated at either the nitrogen atom (N-alkylation) to form N-alkyl-pyridones or the oxygen atom (O-alkylation) to yield O-alkyl-pyridines (alkoxypyridines).[1][2] This often results in the formation of a mixture of N- and O-alkylated products, making it difficult to achieve high regioselectivity for the desired N-alkylated compound.[1][3]
Q2: What are the key factors that influence the N- versus O-alkylation regioselectivity?
Several factors can significantly impact the ratio of N- to O-alkylation products. These include:
-
Nature of the Alkylating Agent: The type of electrophile used plays a crucial role.[1]
-
Base: The choice of base for deprotonation affects the outcome.[1]
-
Solvent: The reaction solvent can influence the reaction pathway.[1]
-
Substituents on the Pyridine Ring: The electronic nature of substituents on the hydroxypyridine ring can alter the nucleophilicity of the nitrogen and oxygen atoms.[1]
Q3: Are there any general trends for achieving N-selectivity based on the alkylating agent?
Yes, some general trends have been observed. For instance, in certain systems, high regioselectivity for N-alkylation has been reported with benzyl halides and primary alkyl halides.[4] However, bulky and less reactive secondary alkyl halides can present a greater challenge.[5]
Q4: Can N-alkylation be achieved without the use of a base or catalyst?
Interestingly, a specific N-alkylation of 2-hydroxypyridines has been successfully achieved by reacting them with organohalides under catalyst- and base-free conditions.[6][7] This method offers high N-selectivity (>99%) and has a relatively broad substrate scope.[6][7] The proposed mechanism involves an HX-facilitated conversion of a pyridyl ether intermediate to the final 2-pyridone product.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the regioselective N-alkylation of hydroxypyridines.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low N-selectivity (mixture of N- and O-alkylated products) | - Non-optimal choice of base, solvent, or alkylating agent.- Steric hindrance around the nitrogen atom.- Electronic effects of substituents favoring O-alkylation. | - Optimize Reaction Conditions: Systematically screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH), solvents (e.g., DMF, DMSO, THF, acetonitrile), and temperatures.- Choice of Alkylating Agent: If possible, use alkylating agents known to favor N-alkylation (e.g., benzyl halides, primary alkyl halides).[4] For challenging substrates, consider alternative methods like the Mitsunobu reaction, but be aware that substituents can still influence the N/O ratio.[1]- Catalyst- and Base-Free Method: For 2-hydroxypyridines, attempt the reaction with the organohalide in the absence of a catalyst and base.[6][7] |
| Low Reaction Yield | - Incomplete reaction.- Decomposition of starting materials or products.- Poor solubility of reagents. | - Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may improve the reaction rate.- Use a More Reactive Alkylating Agent: If applicable, switch from an alkyl chloride to an alkyl bromide or iodide.- Improve Solubility: For reactions in aqueous media, consider using a phase-transfer catalyst or a micellar system (e.g., with Tween 20) to enhance the solubility of starting materials.[4][8]- Solid-Phase Synthesis: For certain applications, a solid-phase approach starting from 2-halopyridines can yield N-alkylated pyridones with high purity and no detectable O-alkylation.[9] |
| Difficulty in Separating N- and O-isomers | - Similar polarities of the two isomers. | - Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography. Sometimes, a change from silica gel to alumina or vice-versa can improve separation.- Crystallization: Attempt to selectively crystallize one of the isomers from a suitable solvent mixture. |
| No Reaction Occurs | - Insufficiently reactive alkylating agent.- Inappropriate base strength.- Sterically hindered substrate. | - Activate the Alkylating Agent: Convert an alkyl alcohol to a more reactive tosylate or mesylate.- Use a Stronger Base: If a weak base is used, consider a stronger base like NaH or KHMDS, but be mindful that this can also affect regioselectivity.- Consider Alternative Synthetic Routes: If direct alkylation is unsuccessful, explore multi-step synthetic strategies. |
Data Presentation: N- vs. O-Alkylation Ratios
The following table summarizes reported N- to O-alkylation ratios for 2-pyridones under specific conditions, highlighting the influence of the alkylating agent.
| Alkylating Agent | Reaction Conditions | N:O Ratio | Reference |
| Benzyl Halides | Tween 20 (2% w/w) in water | >5:1 | [4] |
| Primary Alkyl Halides | Tween 20 (2% w/w) in water | >6:1 | [4] |
| Secondary Alkyl Halides | Tween 20 (2% w/w) in water | >2.4:1 | [4] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 2-Hydroxypyridine (Catalyst- and Base-Free) [6][7]
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To a reaction vessel, add 2-hydroxypyridine (1.0 equiv.) and the desired organohalide (1.2 equiv.).
-
The reaction can be performed neat or in a suitable solvent like dioxane.
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated 2-pyridone.
Protocol 2: Mild and Regioselective N-Alkylation of 2-Pyridones in Water [4][8]
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To a reaction vial, add the 2-pyridone (1.0 equiv.), the alkyl halide (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
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Add an aqueous solution of Tween 20 (2% w/w).
-
Seal the vial and stir the mixture vigorously at a specified temperature (e.g., 70 °C) until the reaction is complete (monitor by TLC or HPLC).
-
After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., ethyl acetate, 3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N-alkylated product.
Visualizations
Caption: Troubleshooting workflow for regioselective N-alkylation.
Caption: Key factors influencing N- vs. O-alkylation regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
troubleshooting low yield in N-alkylation of Ethyl 6-hydroxypyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the N-alkylation of Ethyl 6-hydroxypyridine-2-carboxylate.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the N-alkylation of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired N-Alkylated Product
-
Question: My N-alkylation reaction of this compound is resulting in a low yield. What are the primary reasons for this?
-
Answer: Low yields in this reaction are typically due to one or a combination of the following factors:
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Competition from O-alkylation: The starting material, this compound, exists in tautomeric equilibrium with its 2-pyridone form. Deprotonation creates an ambident nucleophile, which can be alkylated on either the nitrogen (N-alkylation) or the oxygen (O-alkylation), often leading to a mixture of products.[1][2]
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Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the starting material, leading to unreacted starting material in the final mixture.
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Side Reactions of the Ester Group: The ethyl ester is susceptible to hydrolysis under basic conditions, which can consume the starting material or product.
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Poor Reactivity of the Alkylating Agent: The choice of alkylating agent significantly impacts the reaction rate and efficiency.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can greatly influence the yield and selectivity of the reaction.
-
-
-
Question: How can I favor N-alkylation over O-alkylation?
-
Answer: The regioselectivity of the alkylation is a known challenge.[3][4] Several strategies can be employed to favor the desired N-alkylation:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role.
-
Nature of the Alkylating Agent: Harder alkylating agents tend to favor O-alkylation, while softer agents favor N-alkylation. For instance, using an alkyl iodide instead of a chloride may improve N-selectivity.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity, although this may also decrease the overall reaction rate.
-
-
-
Question: I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?
-
Answer: If the reaction is not going to completion, consider the following adjustments:
-
Stronger Base: Switch to a stronger base, such as sodium hydride (NaH), to ensure complete deprotonation of the hydroxypyridine.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as moisture can quench the base and hinder the reaction.
-
Increase Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier, but be mindful that excessive heat may promote side reactions.
-
Increase Equivalents of Alkylating Agent: A slight excess (1.1-1.5 equivalents) of the alkylating agent can help drive the reaction forward.
-
-
-
Question: I suspect the ethyl ester group is being hydrolyzed. How can I prevent this?
-
Answer: Ester hydrolysis is a common side reaction under basic conditions.[5] To mitigate this:
-
Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base.
-
Control Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures. Monitor the reaction progress closely using TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Alternative Ester Groups: If hydrolysis remains a significant issue, consider using a more sterically hindered ester, such as a tert-butyl ester, which is more resistant to basic hydrolysis.
-
-
Data Presentation
The choice of reaction parameters can significantly influence the yield and the ratio of N- to O-alkylation. The following table summarizes general trends observed in the alkylation of 2-pyridones.
| Parameter | Condition A | Outcome A | Condition B | Outcome B |
| Base | K₂CO₃ | Moderate N/O selectivity | Cs₂CO₃ | Improved N/O selectivity[1] |
| Solvent | Toluene (non-polar) | May favor O-alkylation | DMF (polar aprotic) | Generally favors N-alkylation[5] |
| Alkylating Agent | Alkyl Chloride (harder) | Increased O-alkylation | Alkyl Iodide (softer) | Increased N-alkylation |
| Temperature | High Temperature | Faster reaction, potential for side reactions | Low Temperature | Slower reaction, may improve selectivity |
Experimental Protocols
General Protocol for N-Alkylation of this compound
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Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.).
-
Add anhydrous DMF as the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Deprotonation:
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (e.g., alkyl iodide, 1.1 eq.) dropwise via a syringe.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired N-alkylated product from the O-alkylated isomer and any unreacted starting material.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield.
Caption: Competing reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 4. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
Technical Support Center: Purification of Ethyl 6-hydroxypyridine-2-carboxylate
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and purification of Ethyl 6-hydroxypyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a synthesis of this compound?
The common impurities largely depend on the synthetic route. A frequent pathway to this compound is the hydrolysis of Ethyl 6-chloropyridine-2-carboxylate. Therefore, potential impurities include:
-
Unreacted Starting Material: Ethyl 6-chloropyridine-2-carboxylate.
-
Hydrolysis By-product: 6-Hydroxypyridine-2-carboxylic acid, formed by the hydrolysis of the ethyl ester.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Side-reaction Products: Depending on the specific reaction conditions, other pyridine derivatives may be formed.
Q2: My purified this compound is an oil and won't crystallize. What can I do?
The presence of even minor impurities can inhibit crystallization. It is also possible that the intrinsic properties of the molecule make it prone to an amorphous or oily state.
Troubleshooting Steps:
-
Ensure High Purity: Re-purify a small sample by column chromatography to achieve the highest possible purity before attempting crystallization again.
-
Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures. Techniques like slow evaporation, cooling, or vapor diffusion can be employed.
-
Seeding: If you have a previously obtained solid sample, use a small crystal to "seed" the supersaturated solution.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.
Q3: My NMR spectrum shows broad peaks even after purification. What could be the cause?
Broad peaks in an NMR spectrum can indicate several issues:
-
Residual Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Stirring a solution of your compound with a chelating agent (e.g., EDTA) and then filtering and removing the solvent may help.
-
Tautomerism: The 6-hydroxy-pyridine moiety can exist in equilibrium with its pyridone tautomer. If the exchange rate between these forms is on the NMR timescale, it can lead to broad peaks. Varying the NMR solvent or temperature may help to resolve the individual tautomer signals or sharpen the averaged signals.
-
Aggregation: In some solvents, polar molecules can aggregate, leading to broader signals. Trying a more polar or hydrogen-bond-disrupting solvent (like DMSO-d6) might resolve this.
Troubleshooting Guides
Issue 1: Difficulty in Chromatographic Separation
Symptom: Co-elution of the product with impurities or significant peak tailing during column chromatography.
Possible Cause: this compound is a polar molecule. The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, a common stationary phase. This can lead to poor separation and peak tailing.
Solutions:
-
Optimize the Mobile Phase:
-
Increase Polarity: Use a more polar solvent system. A gradient elution from a less polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.[1]
-
Add a Modifier: For basic compounds like pyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia to the mobile phase can significantly improve peak shape by neutralizing the acidic sites on the silica gel.[1][2]
-
-
Change the Stationary Phase:
Issue 2: Low Yield After Recrystallization
Symptom: Significant loss of product during the recrystallization process.
Possible Cause:
-
High Solubility in the Chosen Solvent: The product may be too soluble in the recrystallization solvent, even at low temperatures.
-
Use of an Inappropriate Solvent System: A single solvent may not provide the optimal solubility profile for good recrystallization.
Solutions:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polar molecules like this compound, polar solvents are generally required.[3]
-
Two-Solvent System: A two-solvent system can be very effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.
Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization of Polar Aromatic Esters
| Solvent System | Comments |
| Ethanol/Water | A common choice for polar compounds. Dissolve in hot ethanol and add water as the anti-solvent. |
| Acetone/Hexane | Good for moderately polar compounds. Dissolve in warm acetone and add hexane. |
| Ethyl Acetate/Hexane | Another common mixture, though sometimes less effective than acetone/hexane for highly polar molecules.[4] |
| Methanol/Diethyl Ether | Can be effective for compounds that are very soluble in methanol. |
Table 2: Column Chromatography Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Product does not elute | Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[1] |
| All compounds elute together | Solvent system is too polar. | Start with a less polar mobile phase (e.g., a higher percentage of hexanes or dichloromethane). |
| Peak Tailing | Strong interaction with acidic silica gel. | Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase or use a different stationary phase like alumina.[1][2] |
| Low Recovery | Irreversible adsorption or decomposition on the column. | Use a less acidic stationary phase like neutral alumina or deactivated silica gel. Ensure the compound is stable to the chosen solvents. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a vertical column and allow the adsorbent to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column.
-
Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Two-Solvent Recrystallization
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethanol or acetone).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them thoroughly.
Visualizations
References
Pyridine Synthesis Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic routes to pyridines. Here, you will find detailed answers to frequently asked questions, troubleshooting guides for common side product formation, and optimized experimental protocols for key pyridine synthesis methodologies.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis is giving low yields. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis are a common issue, often stemming from harsh reaction conditions and prolonged reaction times.[1] The classical approach frequently requires refluxing in organic solvents, which can lead to the degradation of reactants and products.[1]
To improve yields, consider the following optimizations:
-
Catalysis: The use of a catalyst can significantly enhance reaction rates and yields. For instance, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to produce yields of up to 96%.[1]
-
Solvent Choice: Switching to greener solvents or even solvent-free conditions can be beneficial. Reactions in aqueous micelles have demonstrated higher yields compared to traditional organic solvents like methanol or ethanol.[1] Ionic liquids and ceric ammonium nitrate (CAN) have also been used as effective catalysts in solvent-free, room-temperature reactions.[1]
-
Microwave Synthesis: Employing microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often with an accompanying increase in yield, especially for sterically hindered aldehydes.[2]
Q2: The aromatization of the dihydropyridine intermediate in my Hantzsch synthesis is inefficient and producing side products. What are the best practices for this step?
A2: The oxidation of the 1,4-dihydropyridine (1,4-DHP) intermediate is a critical step that can be prone to side product formation if not properly controlled. Traditional oxidants like chromium trioxide (CrO₃), potassium permanganate (KMnO₄), and nitric acid can be harsh, leading to low yields and difficult workups.
For a cleaner and more efficient aromatization, consider these milder and more efficient methods:
-
Alternative Oxidants: A variety of milder oxidizing agents have been developed. The choice of oxidant can significantly impact the cleanliness of the reaction.
-
One-Pot Procedures: Some modern protocols achieve the synthesis and aromatization in a single step. For example, the use of ferric chloride, manganese dioxide, or potassium permanganate in a one-pot synthesis in water has been demonstrated to be effective.[1]
Q3: The Bohlmann-Rahtz pyridine synthesis requires very high temperatures for the cyclodehydration step. How can I perform this reaction under milder conditions?
A3: The high temperature required for the cyclodehydration of the aminodiene intermediate is a significant drawback of the traditional Bohlmann-Rahtz synthesis.[3] This is necessary to facilitate the E/Z isomerization that precedes the cyclization.[3]
To achieve milder reaction conditions, acid catalysis is highly effective:
-
Brønsted Acids: Acetic acid can be used to catalyze the reaction, allowing the cyclodehydration to proceed at a significantly lower temperature.[3] A mixture of toluene and acetic acid (5:1) has been used to afford functionalized pyridines in a single step with good to excellent yields.[3]
-
Lewis Acids: Lewis acids such as ytterbium(III) triflate (Yb(OTf)₃) and zinc(II) bromide (ZnBr₂) are also efficient catalysts for this transformation, often providing high yields of pyridines and pyrido[2,3-d]pyrimidines.[4][5]
-
Solid Acid Catalysts: Amberlyst 15, an ion-exchange resin, can be used as a recyclable solid acid catalyst, which simplifies the workup and is suitable for acid-sensitive substrates.[4]
Q4: I am struggling with the synthesis of the enamine starting material for the Bohlmann-Rahtz synthesis. Are there any alternative approaches?
A4: The availability and stability of the enamine starting material can be a limiting factor in the Bohlmann-Rahtz synthesis. A highly effective alternative is to generate the enamine in situ. This can be achieved in a three-component reaction using ammonium acetate as the nitrogen source, which then reacts with the other components in the reaction mixture.[4] This approach simplifies the overall process and avoids the need to isolate the often-unstable enamine.
Q5: My Guareschi-Thorpe synthesis is inefficient and uses hazardous solvents. Is there a greener alternative?
A5: The classical Guareschi-Thorpe reaction often suffers from long reaction times and the use of hazardous solvents.[6] A significantly improved and environmentally friendly version of this synthesis has been developed.[7] This advanced protocol utilizes ammonium carbonate in an aqueous medium.[7] Ammonium carbonate serves as both the nitrogen source and a promoter for the reaction.[7] This method is not only inexpensive and user-friendly but also offers high yields, versatility, and a simple workup, as the product often precipitates directly from the reaction medium.[7]
Troubleshooting Guides
Hantzsch Pyridine Synthesis
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield of dihydropyridine | Incomplete reaction due to harsh conditions or long reaction times.[1] | - Optimize Catalyst: Use p-toluenesulfonic acid (PTSA) with ultrasonic irradiation for yields up to 96%.[1]- Change Solvent: Employ aqueous micelles instead of traditional organic solvents.[1]- Use Microwave Synthesis: Reduce reaction time and potentially increase yield.[2] |
| Formation of multiple products during aromatization | Use of harsh oxidizing agents leading to side reactions and degradation. | - Select Milder Oxidants: Explore modern, milder oxidizing agents.- One-Pot Synthesis: Consider a one-pot procedure using ferric chloride or manganese dioxide in water to combine synthesis and aromatization.[1] |
| Reaction is sluggish or does not go to completion | Sterically hindered aldehyde reactant.[2] | - Increase Reaction Time/Temperature: If using conventional heating, longer reaction times or higher temperatures may be necessary.- Microwave-Assisted Synthesis: This is particularly effective for overcoming the low reactivity of sterically hindered aldehydes.[2] |
Bohlmann-Rahtz Pyridine Synthesis
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Reaction requires very high temperatures | High energy barrier for the E/Z isomerization of the aminodiene intermediate.[3] | - Introduce an Acid Catalyst: Use acetic acid, ytterbium(III) triflate, or zinc(II) bromide to lower the activation energy and reaction temperature.[3][4]- Use a Solid Acid Catalyst: Employ Amberlyst 15 for easier separation and for reactions with acid-sensitive substrates.[4] |
| Decomposition of starting materials | Acid-sensitive substrates (e.g., those with tert-butyl ester or cyano groups) are not compatible with strong acid catalysis.[3] | - Use a Milder Catalyst: Amberlyst 15 is a good alternative to stronger Brønsted or Lewis acids.[3]- Solvent Optimization: Reactions in ethanol under acid-free conditions have been shown to be effective for some sensitive substrates.[3] |
| Difficulty in preparing and handling the enamine reactant | Enamines can be unstable and difficult to isolate. | - In Situ Generation: Use a three-component reaction with ammonium acetate as the nitrogen source to generate the enamine in the reaction mixture.[4] |
Guareschi-Thorpe Pyridine Synthesis
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yields and long reaction times | Inefficient classical conditions.[6] | - Adopt the Advanced Protocol: Use ammonium carbonate in an aqueous medium for significantly higher yields and shorter reaction times.[7] |
| Formation of regioisomers | Use of unsymmetrical 1,3-dicarbonyl compounds. | - Careful Selection of Starting Materials: The use of symmetrical 1,3-diketones or specific reaction conditions may be necessary to control regioselectivity. |
| Complex purification | The classical method often requires extensive purification to remove byproducts and residual reagents. | - Utilize the Green Protocol: The desired product often precipitates from the aqueous reaction medium, simplifying the workup to a simple filtration.[7] |
Quantitative Data Summary
Table 1: Comparison of Catalysts and Conditions in Bohlmann-Rahtz Pyridine Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Toluene | 110 | 24 | Low | [3] |
| Acetic Acid | Toluene | 50 | 24 | 65-95 | [3] |
| Amberlyst 15 | Toluene | 50 | 24 | 70-95 | [4] |
| Yb(OTf)₃ (20 mol%) | Toluene | Reflux | 24 | High | [4] |
| ZnBr₂ (15 mol%) | Toluene | Reflux | 24 | High | [4] |
| N-Iodosuccinimide (NIS) | Ethanol | 0 | 1 | High | [8] |
Table 2: Yields for the Guareschi-Thorpe Synthesis with Ammonium Carbonate
| 1,3-Dicarbonyl Compound | Cyano Compound | Yield (%) | Reference |
| Ethyl acetoacetate | Ethyl cyanoacetate | 95 | [9] |
| Acetylacetone | Ethyl cyanoacetate | 92 | [9] |
| Dimedone | Ethyl cyanoacetate | 90 | [9] |
| Ethyl acetoacetate | Cyanoacetamide | 96 | [9] |
| Acetylacetone | Cyanoacetamide | 94 | [9] |
Experimental Protocols
Optimized Hantzsch Pyridine Synthesis using a Green, Catalyst-Free Procedure in Water
This protocol describes a clean and efficient synthesis of 1,4-dihydropyridines in an aqueous medium without the use of a catalyst or organic solvent.
Reactants:
-
Aldehyde (1 mmol)
-
β-Ketoester (2 mmol)
-
Ammonium salt (e.g., ammonium acetate) (1.2 mmol)
-
Water (5 mL)
Procedure:
-
Combine the aldehyde, β-ketoester, and ammonium salt in a sealed vessel.
-
Add water to the mixture.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The 1,4-dihydropyridine product will often precipitate and can be isolated by simple filtration.
-
The filtrate, containing water, can be recycled and reused for subsequent reactions.
One-Step Bohlmann-Rahtz Pyridine Synthesis with Acid Catalysis
This protocol outlines a facile, one-step synthesis of substituted pyridines using an acid catalyst to promote the cyclodehydration at a lower temperature.
Reactants:
-
Enamino ester (1 mmol)
-
Alkynone (1.1 mmol)
-
Acetic acid (catalyst)
-
Toluene (solvent)
Procedure:
-
Dissolve the enamino ester and alkynone in a 5:1 mixture of toluene and acetic acid.
-
Heat the reaction mixture at 50°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Advanced Guareschi-Thorpe Synthesis in an Aqueous Medium
This protocol describes a green and high-yielding synthesis of hydroxy-cyanopyridines using ammonium carbonate in water.
Reactants:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)
-
Alkyl cyanoacetate or cyanoacetamide (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (2 mL)
Procedure:
-
Combine the 1,3-dicarbonyl compound, the cyano-containing reactant, and ammonium carbonate in a sealed vessel.
-
Add water to the mixture.
-
Stir the mixture at 80°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, the desired hydroxy-cyanopyridine product often precipitates from the reaction mixture.
-
Collect the product by filtration and wash with cold water.
Visualizations
Caption: Troubleshooting workflow for the Hantzsch pyridine synthesis.
Caption: Optimization strategy for the Bohlmann-Rahtz synthesis.
Caption: Experimental workflow for the advanced Guareschi-Thorpe synthesis.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 8. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Ethyl 6-hydroxypyridine-2-carboxylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Ethyl 6-hydroxypyridine-2-carboxylate. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: While several synthetic strategies can be envisioned, a common and practical approach for scale-up involves a multi-step synthesis starting from commercially available pyridine-2,6-dicarboxylic acid. This route typically involves:
-
Selective Mono-esterification: Formation of the mono-ethyl ester of pyridine-2,6-dicarboxylic acid.
-
Decarboxylation: Removal of the carboxylic acid group at the 6-position to yield ethyl picolinate.
-
Hydroxylation: Introduction of a hydroxyl group at the 6-position.
Another potential route involves the microbial hydroxylation of picolinic acid to 6-hydroxypicolinic acid, followed by esterification. This method can offer high regioselectivity and may be advantageous for large-scale industrial production.[1]
Q2: What are the critical challenges when scaling up the synthesis of pyridine derivatives like this compound?
A2: Scaling up pyridine synthesis often presents challenges that are not apparent at the laboratory scale. These can include:
-
Reduced Yields: Reactions that are high-yielding on a small scale may experience a significant drop in yield upon scale-up.
-
Increased Reaction Times: Changes in reaction kinetics can lead to longer completion times.
-
Exotherm Control: Many reactions in pyridine synthesis are exothermic. Heat dissipation becomes a critical safety and quality concern in larger reactors.
-
Mixing and Mass Transfer Limitations: Inadequate mixing in large vessels can lead to localized concentration gradients, promoting side reactions and reducing product quality.
-
Changes in Impurity Profile: Different impurity profiles may emerge at a larger scale due to longer reaction times, temperature variations, and different mixing efficiencies.
Troubleshooting Guides
Part 1: Synthesis of 6-(Ethoxycarbonyl)picolinic Acid (Mono-ester)
Issue 1: Low yield of the desired mono-ester and formation of the di-ester.
-
Possible Cause: The reaction conditions favor the formation of the di-ester. Achieving selective mono-esterification of a symmetric dicarboxylic acid can be challenging.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise stoichiometry of the esterifying agent (ethanol) and the pyridine-2,6-dicarboxylic acid. A slight excess of the dicarboxylic acid may favor mono-esterification.
-
Catalyst Choice: Employ a catalyst that promotes selective mono-esterification. While strong mineral acids are common, heterogeneous acid catalysts or milder Lewis acids could offer better selectivity.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC. Shorter reaction times and lower temperatures may favor the mono-ester.
-
Alternative Methods: Consider using a protecting group strategy, though this adds steps to the overall synthesis.
-
| Parameter | Condition A (High Di-ester) | Condition B (Improved Mono-ester) |
| Dicarboxylic Acid : Ethanol Ratio | 1 : 10 (or large excess) | 1 : 1.1 |
| Catalyst | Concentrated H₂SO₄ | p-Toluenesulfonic acid (TsOH) |
| Temperature | Reflux | 50-60 °C |
| Reaction Time | 24 hours | Monitored (typically 4-8 hours) |
Issue 2: Difficulty in separating the mono-ester, di-ester, and unreacted di-acid.
-
Possible Cause: Similar polarities of the components make separation by simple extraction or crystallization challenging.
-
Troubleshooting Steps:
-
pH Adjustment: Carefully adjust the pH of the aqueous phase during workup. The di-acid will be more soluble in a basic aqueous solution than the mono-ester and di-ester.
-
Column Chromatography: For smaller scale-up batches, column chromatography on silica gel is a reliable method for separation. A gradient elution system may be required.
-
Recrystallization: If a solid, try to find a solvent system that allows for fractional crystallization.
-
Part 2: Decarboxylation to Ethyl Picolinate
Issue 3: Incomplete decarboxylation or decomposition of the product.
-
Possible Cause: The decarboxylation temperature is either too low for the reaction to proceed efficiently or too high, leading to product degradation. The rate of decarboxylation of pyridinecarboxylic acids is position-dependent.[2]
-
Troubleshooting Steps:
-
Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS.
-
Solvent Choice: Use a high-boiling point, inert solvent that facilitates even heat distribution.
-
Catalyst: While often performed thermally, some decarboxylations can be catalyzed. Investigate the use of a suitable catalyst.
-
| Parameter | Condition A (Incomplete Reaction) | Condition B (Optimized) |
| Temperature | 150 °C | 180-200 °C (or as determined by optimization) |
| Solvent | Toluene | Diphenyl ether |
| Atmosphere | Air | Inert (Nitrogen or Argon) |
Part 3: Hydroxylation to this compound
Issue 4: Low yield and formation of multiple hydroxylated isomers.
-
Possible Cause: Lack of regioselectivity in the hydroxylation reaction. Direct hydroxylation of pyridine rings can be challenging and often leads to a mixture of products.
-
Troubleshooting Steps:
-
Use of a Directing Group: If direct hydroxylation is not selective, consider a synthetic route that installs the hydroxyl group with better control. For example, starting with a pre-functionalized pyridine ring.
-
Alternative Reagents: Explore different hydroxylating agents. Some may offer better regioselectivity for the 6-position of the pyridine ring.
-
Microbial Hydroxylation: As mentioned, for large-scale synthesis, enzymatic hydroxylation can provide excellent regioselectivity.[1]
-
Experimental Protocols
Protocol 1: Synthesis of 6-(Ethoxycarbonyl)picolinic Acid
-
Suspend pyridine-2,6-dicarboxylic acid (1 equivalent) in anhydrous ethanol (1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Heat the mixture to 60°C and monitor the reaction progress by HPLC.
-
Once the desired conversion to the mono-ester is achieved (typically 4-6 hours), cool the reaction mixture.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove unreacted di-acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mono-ester.
-
Purify by column chromatography if necessary.
Protocol 2: Decarboxylation to Ethyl Picolinate
-
Add the crude 6-(ethoxycarbonyl)picolinic acid to a high-boiling point solvent such as diphenyl ether in a flask equipped with a condenser.
-
Heat the mixture under an inert atmosphere to 180-200°C.
-
Monitor the evolution of CO₂ and the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and purify the ethyl picolinate by vacuum distillation.
Protocol 3: Microbial Hydroxylation of Picolinic Acid to 6-Hydroxypicolinic Acid
Note: This protocol requires specialized microbiology and fermentation expertise and equipment.
-
Cultivate a suitable microorganism, such as Alcaligenes faecalis, in a fermenter with a mineral salts medium containing sodium picolinate as the sole carbon source.[1]
-
Control the pH and picolinic acid concentration during fermentation. The microorganism will hydroxylate the picolinic acid at the 6-position.[1]
-
After the biotransformation is complete, separate the biomass from the fermentation broth.
-
Acidify the cell-free broth to precipitate the 6-hydroxypicolinic acid.[1]
-
Filter and dry the product.
Protocol 4: Esterification of 6-Hydroxypicolinic Acid
-
Suspend 6-hydroxypicolinic acid (1 equivalent) in anhydrous ethanol (excess).
-
Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 equivalents).
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Purify by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting logic for selective mono-esterification.
References
Technical Support Center: Solvent Selection for Efficient Recrystallization of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the recrystallization of pyridine derivatives.
Troubleshooting Guides
This section addresses common problems encountered during the recrystallization of pyridine derivatives, offering step-by-step solutions.
Issue 1: The compound does not dissolve in the chosen solvent, even when heated.
-
Question: My pyridine derivative is not dissolving in the hot solvent. What should I do?
-
Answer: This issue typically arises from an inappropriate solvent choice. The principle of "like dissolves like" is a crucial starting point; polar pyridine derivatives generally require polar solvents.[1]
-
Troubleshooting Steps:
-
Verify Solvent Polarity: Pyridine and its derivatives are polar molecules.[1] Ensure you have selected a solvent with compatible polarity. Refer to the Solvent Selection Guide (Table 1) for guidance.
-
Increase Solvent Volume Gradually: Add small increments of the hot solvent to your compound with vigorous stirring. It's possible you haven't added enough solvent yet.
-
Consider a Solvent Mixture: If a single solvent is ineffective, a binary solvent system may be necessary. Dissolve the pyridine derivative in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Re-evaluate Solvent Choice: If the compound remains insoluble, the chosen solvent is likely unsuitable. Consult the quantitative solubility data (Tables 2 & 3) for your specific class of pyridine derivative and select a more appropriate solvent.
-
-
Issue 2: No crystals form after the solution has cooled.
-
Question: I've dissolved my compound and let it cool, but no crystals are forming. What's wrong?
-
Answer: This is a common problem that can be caused by several factors, most often the use of too much solvent or the formation of a supersaturated solution.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small, pure crystal of your compound (a seed crystal), add it to the cooled solution to initiate crystallization.[2]
-
-
Reduce Solvent Volume: If induction techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the pyridine derivative. Allow the concentrated solution to cool again.
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.
-
Re-check Solvent Choice: An inappropriate solvent can sometimes lead to a failure to crystallize. The ideal solvent should exhibit a significant difference in solubility for the compound at high and low temperatures.
-
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Question: My pyridine derivative is forming an oil at the bottom of the flask instead of crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.[3]
-
Troubleshooting Steps:
-
Add More Solvent: The solution may be too concentrated. Reheat the solution until the oil redissolves, then add a small amount of additional hot solvent before allowing it to cool slowly again.[4]
-
Lower the Cooling Temperature Slowly: Rapid cooling can sometimes promote oiling out. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent mixture to adjust the polarity and solubility characteristics of the solution.
-
-
Issue 4: The recrystallized product is still colored.
-
Question: I've recrystallized my pyridine derivative, but it still has a colored tint. How can I remove the color?
-
Answer: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
Troubleshooting Steps:
-
Add Activated Charcoal: After dissolving your compound in the hot solvent, remove the flask from the heat and add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Heat and Filter: Swirl the flask and gently heat the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Hot Gravity Filtration: Perform a hot gravity filtration to remove the charcoal. It is crucial to keep the solution hot during this step to prevent premature crystallization of your product in the filter funnel.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a recrystallization solvent for a novel pyridine derivative?
A1: The principle of "like dissolves like" is the best starting point. Since pyridine is a polar molecule, polar solvents are often a good choice.[1] A good practice is to test the solubility of a small amount of your compound in a variety of solvents with different polarities at both room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not at room temperature.[5]
Q2: How much solvent should I use for recrystallization?
A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the compound.[2] Using too much solvent will result in a low yield or a complete failure of the compound to crystallize upon cooling.
Q3: My purified product has a very low yield. What are the common causes?
A3: Low yield can result from several factors:
-
Using too much solvent: This is the most common reason for low recovery.[4]
-
Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may be lost with the insoluble impurities.
-
Washing with too much cold solvent: Washing the collected crystals with an excessive amount of cold solvent can redissolve some of the product.
-
The compound has significant solubility in the cold solvent: In this case, cooling to a very low temperature (e.g., in a dry ice/acetone bath) may be necessary to maximize recovery.
Q4: Can I use a mixture of solvents for recrystallization?
A4: Yes, a mixed solvent system is often used when no single solvent has the ideal solubility characteristics. The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent). The two solvents must be miscible.
Q5: How does the substituent on the pyridine ring affect solvent selection?
A5: The nature of the substituent significantly impacts the polarity and solubility of the pyridine derivative.
-
Electron-donating groups (e.g., alkyl, amino groups) generally increase the solubility in less polar organic solvents.
-
Electron-withdrawing groups (e.g., nitro, cyano groups) and groups capable of hydrogen bonding (e.g., hydroxyl, carboxylic acid) increase the polarity and favor more polar solvents like alcohols or even water. For instance, pyridinecarboxylic acids show moderate solubility in water.[6]
-
Zwitterionic pyridine derivatives , which contain both acidic and basic centers, are often highly soluble in water and other protic solvents.[7]
Data Presentation
Table 1: Common Solvents for Recrystallization of Pyridine Derivatives
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Suitable for highly polar, hydrogen-bonding derivatives like hydroxypyridines and some pyridinecarboxylic acids.[3][6] |
| Ethanol | 78.5 | High | A versatile and commonly used solvent for a wide range of pyridine derivatives. |
| Methanol | 64.7 | High | Similar to ethanol, but more volatile. |
| Isopropanol | 82.6 | Medium-High | A good alternative to ethanol, with a slightly higher boiling point. |
| Acetone | 56 | Medium | A good solvent for many pyridine derivatives, but its low boiling point can lead to rapid evaporation. |
| Ethyl Acetate | 77.1 | Medium | A less polar alternative to alcohols and acetone. |
| Toluene | 110.6 | Low | Suitable for less polar pyridine derivatives. Its high boiling point can sometimes lead to "oiling out". |
| Hexane | 69 | Low | Typically used as the "poor" solvent in a mixed solvent system with a more polar solvent. |
Table 2: Quantitative Solubility of Aminopyridine Derivatives (mole fraction, x)
| Solvent | 2-Aminopyridine at 298.15 K (25 °C) | 3-Aminopyridine at 298.15 K (25 °C) |
| Acetone | 0.298 | 0.155 (in Acetone/n-Butyl Acetate mixture) |
| Chloroform | 0.145 | - |
| Ethyl Acetate | 0.213 | - |
| Methanol | - | 0.231 |
| Ethanol | - | 0.189 |
| N,N-Dimethylformamide (DMF) | - | 0.245 |
| N-Methyl-2-pyrrolidone (NMP) | - | 0.278 |
Note: Data for 3-Aminopyridine in acetone is from a mixed solvent system and may not be directly comparable to pure solvents.
Table 3: Quantitative Solubility of Pyridinecarboxylic Acid Derivatives (g/kg of solvent)
| Solvent | Picolinic Acid (2-Pyridinecarboxylic Acid) at ~293 K (20 °C) | Isonicotinic Acid (4-Pyridinecarboxylic Acid) at 20 °C |
| Water | ~862.5 | 5.2 g/L |
| Ethanol | ~57.1 | Almost insoluble in boiling ethanol |
| Acetonitrile | ~17.0 | - |
Note: Solubility of isonicotinic acid in water is presented in g/L.[2]
Experimental Protocols
Protocol 1: General Recrystallization Procedure for a Pyridine Derivative
-
Solvent Selection: Based on preliminary solubility tests or data from the tables above, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude pyridine derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.
Mandatory Visualization
Caption: Workflow for selecting a suitable recrystallization solvent.
Caption: Flowchart for troubleshooting common recrystallization issues.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of Ethyl 6-hydroxypyridine-2-carboxylate: HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the quantitative purity assessment of Ethyl 6-hydroxypyridine-2-carboxylate. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most suitable method for their specific needs.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the premier method for the quantitative analysis of this compound due to its high resolution, sensitivity, and specificity. A well-developed HPLC method can effectively separate the main compound from potential impurities, which may include unreacted starting materials, synthetic by-products, and degradation products.
A robust HPLC method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. The following table presents hypothetical performance data for a proposed HPLC method for this compound.
Table 1: Performance Data for the Proposed HPLC Method
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
| Specificity / Selectivity | No interference from blank or known impurities |
A validated RP-HPLC method is described for the determination or purity evaluation of this compound.[1]
-
Instrumentation : A standard HPLC system equipped with a UV detector.[2]
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[3]
-
Mobile Phase : A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.[3]
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
-
Flow Rate : 1.0 mL/min
-
Detection : UV detection at a wavelength where the analyte has maximum absorbance, for example, 239 nm or 254 nm.[2]
-
Injection Volume : 10 µL
-
Sample Preparation : Accurately weigh a sample and dissolve it in the diluent (e.g., mobile phase) to achieve a final concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[2][3]
-
Data Analysis and Quantification : The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]
Caption: HPLC analysis workflow for this compound.
Alternative Analytical Methods
While HPLC is the gold standard, other techniques can be employed for a preliminary or orthogonal assessment of this compound purity.[3]
Table 2: Comparison of Analytical Methods for Purity Determination
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase under high pressure. | High resolution, sensitivity, and specificity; quantitative.[3] | Higher cost and complexity. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase.[3] | Simple, rapid, and cost-effective; suitable for screening.[3] | Lower resolution and sensitivity compared to HPLC; semi-quantitative. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile impurities.[4] | Not suitable for non-volatile compounds; potential for thermal degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information and can be used for quantitative analysis (qNMR). | Provides structural confirmation of the main component and impurities. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity; provides molecular weight information. | Can be coupled with HPLC or GC for enhanced separation and identification. |
-
Stationary Phase : Silica gel 60 F254 plates.
-
Mobile Phase : A mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The polarity can be adjusted to achieve optimal separation.
-
Sample Application : Spot a dilute solution of the sample onto the TLC plate.
-
Development : Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization : Visualize the separated spots under UV light (254 nm) or by staining with an appropriate reagent (e.g., iodine vapor).
-
Analysis : Purity is estimated by comparing the intensity of the main spot to any impurity spots.
Caption: TLC analysis workflow for a preliminary purity assessment.
For the analysis of volatile impurities, GC can be a valuable tool.[4]
-
Instrumentation : A standard GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column : A capillary column suitable for the analysis of polar compounds (e.g., a wax-type column).
-
Carrier Gas : Helium or Nitrogen.
-
Temperature Program : An initial temperature of 100°C, ramped to 250°C at 10°C/min.
-
Injector and Detector Temperature : 250°C and 280°C, respectively.
-
Sample Preparation : Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Data Analysis : Purity is assessed by the area percentage of the peaks.
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis. For accurate and reliable quantification of purity and impurities, a validated HPLC method is the most appropriate choice. TLC serves as a rapid and cost-effective screening tool, while GC is suitable for the analysis of volatile impurities. For comprehensive characterization, a combination of chromatographic and spectroscopic techniques is often employed.
References
A Comparative Guide to the Reactivity of 6-Hydroxypyridine-2-carboxylate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 6-hydroxypyridine-2-carboxylate and its various isomers. Understanding the nuanced differences in their reactivity is crucial for the strategic design and synthesis of novel pharmaceuticals and other functional molecules. This document summarizes key electronic properties, compares reactivity in several common organic transformations, and provides supporting experimental context.
Electronic Properties and Tautomerism: The Foundation of Reactivity
The reactivity of hydroxypyridine carboxylic acids is fundamentally governed by the electronic interplay between the hydroxyl (-OH) and carboxylic acid (-COOH) groups, and the nitrogen atom within the pyridine ring. The positions of these substituents dictate the electron density distribution around the ring, influencing its susceptibility to electrophilic or nucleophilic attack.
A critical aspect of hydroxypyridine chemistry is the existence of keto-enol tautomerism. For 2- and 4-hydroxypyridines, the equilibrium often favors the pyridone tautomer, which can impact the aromaticity and subsequent reactivity of the molecule.[1] The stability of these tautomers is influenced by substitution patterns on the ring.[1]
Caption: Keto-enol tautomerism in 6-hydroxypyridine-2-carboxylate.
Comparative Reactivity in Key Reactions
The isomeric variations of hydroxypyridine carboxylates lead to distinct behaviors in common chemical transformations. The following sections compare their reactivity in several key reactions.
Acidity and Basicity (pKa Values)
Table 1: Predicted Trends in Acidity and Basicity
| Isomer | Position of -OH | Position of -COOH | Expected Carboxylic Acid Acidity (pKa1) | Expected Pyridinium Acidity (pKa2) | Rationale |
| 6-Hydroxypyridine-2-carboxylate | 6 | 2 | Lower | Higher | The hydroxyl group at the 6-position is electron-donating through resonance, which would decrease the acidity of the carboxylic acid. The proximity of the carboxylate to the nitrogen has an acidifying effect. |
| 3-Hydroxypicolinic Acid | 3 | 2 | Higher | Lower | The hydroxyl group at the 3-position has a weaker resonance effect and a more significant inductive electron-withdrawing effect on the adjacent carboxyl group, increasing its acidity. |
| 5-Hydroxypicolinic Acid | 5 | 2 | Lower | Higher | The hydroxyl group at the 5-position is strongly electron-donating by resonance to the 2-position, decreasing the acidity of the carboxylic acid. |
| 4-Hydroxypyridine-2-carboxylate | 4 | 2 | Lower | Higher | The 4-hydroxy group is strongly electron-donating through resonance, decreasing the acidity of the carboxylic acid. |
Electrophilic Aromatic Substitution
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. The presence of a hydroxyl group, a strong activating group, significantly enhances the reactivity of the ring towards electrophiles. The directing effect of the substituents determines the position of substitution.
Caption: General mechanism of electrophilic aromatic substitution on a hydroxypyridine carboxylate.
Table 2: Predicted Reactivity and Regioselectivity in Electrophilic Aromatic Substitution
| Isomer | Overall Reactivity | Predicted Position(s) of Substitution | Rationale |
| 6-Hydroxypyridine-2-carboxylate | Activated | 3 and 5 | The hydroxyl group is a strong ortho, para-director, activating the 3 and 5 positions. The carboxyl group is a meta-director and deactivating. |
| 3-Hydroxypicolinic Acid | Activated | 4 and 6 | The hydroxyl group is a strong ortho, para-director, activating the 4 and 6 positions. The carboxyl group is a meta-director. |
| 5-Hydroxypicolinic Acid | Activated | 4 and 6 | The hydroxyl group is a strong ortho, para-director, activating the 4 and 6 positions. The carboxyl group is a meta-director. |
| 4-Hydroxypyridine-2-carboxylate | Highly Activated | 3 and 5 | The hydroxyl group is a very strong ortho, para-director, strongly activating the 3 and 5 positions. |
Nucleophilic Acyl Substitution (e.g., Esterification)
The reactivity of the carboxylic acid group towards nucleophilic acyl substitution, such as in esterification, is influenced by the electronic nature of the pyridine ring. A more electron-withdrawing ring will enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Caption: Workflow for Fischer esterification of a hydroxypyridine carboxylic acid.
Table 3: Predicted Reactivity in Nucleophilic Acyl Substitution (Esterification)
| Isomer | Predicted Relative Rate of Esterification | Rationale |
| 6-Hydroxypyridine-2-carboxylate | Moderate | The electron-donating hydroxyl group slightly deactivates the carbonyl carbon towards nucleophilic attack. |
| 3-Hydroxypicolinic Acid | Faster | The inductively electron-withdrawing hydroxyl group at the 3-position increases the electrophilicity of the carbonyl carbon. |
| 5-Hydroxypicolinic Acid | Slower | The strongly resonance-donating hydroxyl group at the 5-position deactivates the carbonyl carbon. |
| 4-Hydroxypyridine-2-carboxylate | Slowest | The very strong electron-donating effect of the 4-hydroxyl group significantly reduces the electrophilicity of the carbonyl carbon. |
Decarboxylation
The ease of decarboxylation of pyridine carboxylic acids is highly dependent on the position of the carboxyl group. Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are known to undergo decarboxylation more readily than their isomers, often proceeding through a zwitterionic intermediate. The presence and position of the hydroxyl group will modulate this reactivity.
Table 4: Predicted Ease of Decarboxylation
| Isomer | Predicted Relative Ease of Decarboxylation | Rationale |
| 6-Hydroxypyridine-2-carboxylate | Favorable | The 2-carboxyl group allows for the formation of a stable zwitterionic intermediate, facilitating decarboxylation. The 6-hydroxyl group may further influence the stability of this intermediate. |
| 3-Hydroxypicolinic Acid | Favorable | As a 2-carboxylic acid derivative, it is expected to undergo decarboxylation readily. The 3-hydroxyl group's electronic effect will play a role. |
| Isomers with -COOH at C3 or C4 | Less Favorable | Decarboxylation is generally more difficult for nicotinic (3-COOH) and isonicotinic (4-COOH) acid derivatives as they cannot form the same type of stabilized zwitterionic intermediate. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are representative procedures for key transformations of hydroxypyridine carboxylic acids.
Synthesis of 3,6-dihydroxypicolinic acid via Elbs Oxidation of 3-Hydroxypicolinic Acid
This two-step synthesis provides a route to a dihydroxylated picolinic acid derivative.[2]
Materials:
-
3-Hydroxypicolinic acid
-
Potassium hydroxide (KOH)
-
Potassium peroxydisulfate (K2S2O8)
-
Acetone
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve potassium hydroxide in cooled water.
-
Add 3-hydroxypicolinic acid to the KOH solution.
-
Slowly add potassium peroxydisulfate as the limiting reagent to the stirred reaction mixture at room temperature.
-
Stir the mixture for 24 hours, during which the dipotassium salt of the intermediate sulfate ester precipitates.
-
Filter the precipitate and wash with acetone to yield the dried intermediate.
-
Hydrolyze the intermediate sulfate ester by dissolving it in water and acidifying with hydrochloric acid. The hydrolysis occurs rapidly at room temperature.
-
Isolate the 3,6-dihydroxypicolinic acid product, for example, by crystallization.
General Procedure for Fischer Esterification
This protocol can be adapted for the esterification of various hydroxypyridine carboxylic acid isomers.
Materials:
-
Hydroxypyridine carboxylic acid isomer
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H2SO4)
-
Sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Suspend the hydroxypyridine carboxylic acid in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and neutralize the acid by washing with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude ester, which can be further purified by chromatography or crystallization.
Conclusion
The reactivity of 6-hydroxypyridine-2-carboxylate and its isomers is a complex interplay of electronic effects and tautomeric equilibria. While direct quantitative comparisons are sparse in the literature, a qualitative understanding of their relative reactivity can be established based on fundamental principles of organic chemistry.
-
6-Hydroxypyridine-2-carboxylate and its isomers with the hydroxyl group at the 4- or 6-position are generally more activated towards electrophilic substitution due to the strong electron-donating nature of the hydroxyl group.
-
The acidity of the carboxylic acid and the basicity of the pyridine nitrogen are predictably influenced by the position of the hydroxyl group.
-
Reactivity in nucleophilic acyl substitution and the ease of decarboxylation are also highly dependent on the isomeric structure.
This guide provides a framework for researchers and drug development professionals to make informed decisions in the design and synthesis of molecules based on these versatile scaffolds. Further quantitative experimental studies are warranted to provide a more precise comparison of the reactivity of these important classes of compounds.
References
A Comparative Analysis of the Anti-Trypanosomatid Activity of Pyridine-2,5-dicarboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of pyridine-2,5-dicarboxylate esters, which are structurally related to Ethyl 6-hydroxypyridine-2-carboxylate. Due to a lack of publicly available comparative studies on a series of this compound analogs, this guide presents data on pyridine-2,5-dicarboxylate esters as a representative example of how substitutions on the pyridine core can influence biological activity. The data presented herein is based on a study investigating their potential as anti-trypanosomatid agents.[1]
The pyridine ring is a key structural motif in many pharmaceuticals, and its derivatives have shown a wide range of biological activities, including enzyme inhibition and antimicrobial effects.[1][2][3] Understanding the structure-activity relationships (SAR) of these compounds is crucial for the rational design of new and more effective therapeutic agents.
Quantitative Data Summary
The anti-trypanosomatid activity of three series of pyridine-2,5-dicarboxylate esters was evaluated against two strains of Leishmania mexicana (M379 and FCQEPS) and two strains of Trypanosoma cruzi (NINOA and INC-5). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound Series | Substitution Pattern | Test Organism | IC50 (µM) |
| Series a | R1 = H, R2 = Various natural product fragments | L. mexicana M379 | 79.09 - >200 |
| T. cruzi NINOA | 56.68 - >200 | ||
| Series b | R1 = CH3, R2 = Various natural product fragments | L. mexicana M379 | <40 - 161.53 |
| T. cruzi NINOA | 45.19 - >200 | ||
| Series c | R1 = p-fluorophenyl, R2 = Various natural product fragments | L. mexicana M379 | 54.79 - >200 |
| T. cruzi NINOA | 49.33 - >200 |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of the parasite by 50%. Lower IC50 values indicate higher potency. The activity was classified as highly active (IC50 < 40 µM), moderately active (IC50 41 to 100 µM), slightly active (IC50 > 100 µM), and inactive (IC50 > 200 µM).[1]
Structure-Activity Relationship (SAR) Insights
The biological data reveals several key insights into the structure-activity relationships of these pyridine-2,5-dicarboxylate esters:
-
Effect of Substitution at C3: The introduction of a methyl group (Series b) or a para-fluorophenyl group (Series c) at the C3 position of the pyridine ring generally led to an increase in anti-trypanosomatid activity compared to the unsubstituted analogs (Series a).[1]
-
Influence of the Ester Group: The nature of the ester group derived from natural product fragments at the C5 position also significantly influenced the activity. For instance, in Series b, the compound with a specific ester modification (compound 9b) showed the most effective leishmanicidal activity.[1]
-
Selective Activity: Some compounds displayed selective activity against certain parasite species or strains. For example, compounds 8a and 10a from series a showed moderate leishmanicidal activity but were less effective against T. cruzi.[1]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Synthesis of Pyridine-2,5-dicarboxylate Esters:
The synthesis of the target compounds was achieved via an inverse electron demand Diels–Alder (IEDDA) reaction between various β-keto-esters and 1,2,3-triazine-1-oxides. The structural elucidation of the synthesized compounds was performed using NMR (1H and 13C) and High-Resolution Mass Spectrometry (HRMS).[1]
In Vitro Anti-Trypanosomatid Activity Assay:
-
Parasite Strains: Leishmania mexicana (M379 and FCQEPS strains) and Trypanosoma cruzi (NINOA and INC-5 strains) were used.
-
Culture Conditions: Parasites were cultured in appropriate media supplemented with fetal bovine serum.
-
Assay Procedure:
-
Parasites were seeded in 96-well plates.
-
The test compounds were dissolved in DMSO and added to the wells at various concentrations.
-
The plates were incubated for a specified period (e.g., 72 hours).
-
Parasite viability was determined using a resazurin-based assay, which measures metabolic activity.
-
The fluorescence was measured, and the IC50 values were calculated from the dose-response curves.
-
-
Controls: A reference drug (e.g., Glucantime for Leishmania) and untreated cells (negative control) were included in each assay.[1]
Cytotoxicity Assay:
-
Cell Line: Murine macrophage cell line J774.2 was used to assess the cytotoxicity of the compounds.
-
Assay Procedure: The cytotoxicity assay was performed using a similar protocol to the anti-trypanosomatid activity assay, where the viability of the macrophage cells was measured after exposure to the compounds.[1]
Illustrative Workflow for Biological Evaluation
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel pyridine derivatives.
Caption: Workflow for Synthesis and Biological Evaluation of Pyridine Analogs.
References
A Spectroscopic Comparison of Ethyl 6-hydroxypyridine-2-carboxylate Derivatives
This guide provides a detailed spectroscopic comparison of ethyl 6-hydroxypyridine-2-carboxylate and its derivatives, offering valuable data for researchers, scientists, and professionals in drug development. The analysis focuses on key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are outlined below. These protocols are generalized from standard practices in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The samples are dissolved in a suitable deuterated solvent, most commonly dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR of carboxylic acids, a broad singlet for the hydroxyl proton is characteristically observed in the downfield region of 10-12 ppm.[1] The addition of D₂O can confirm the presence of this acidic proton, as it will cause the signal to disappear due to hydrogen-deuterium exchange.[1] Protons on the carbon adjacent to the carboxylic acid typically appear in the 2-3 ppm range.[1] In ¹³C NMR, the carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 160-180 ppm region.[1]
Infrared (IR) Spectroscopy: IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets. The characteristic absorption bands help in identifying the functional groups present in the molecule. For carboxylic acids, a very broad O-H stretching band is observed from 2500 to 3300 cm⁻¹, which often overlaps with the C-H stretching peaks.[1] The carbonyl (C=O) stretching vibration for the ester group is expected to appear as a strong band around 1700-1730 cm⁻¹. The C-N stretching vibrations in the pyridine ring are typically found in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectra are recorded to determine the molecular weight and fragmentation pattern of the compounds. Electron Ionization (EI) is a common method used. The molecular ion peak (M+) provides the molecular weight of the compound. Fragmentation of ethyl carboxylates often involves the loss of an ethoxy group (-OC₂H₅, m/z 45) or an ethanol molecule (m/z 46).[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer using a suitable solvent, such as ethanol or acetonitrile. The spectra of pyridine derivatives typically show absorption maxima corresponding to π→π* and n→π* electronic transitions.[3] Pyridine itself has absorption maxima at 202 nm and 254 nm.[4] The presence of substituents on the pyridine ring can cause a shift in these absorption bands.
Spectroscopic Data Comparison
The following tables summarize the spectroscopic data for this compound and a selection of its derivatives.
Table 1: ¹H NMR Spectroscopic Data (δ in ppm)
| Compound | Solvent | Ar-H | -OH | -CH₂- (ester) | -CH₃ (ester) | Other Protons |
| This compound | DMSO-d6 | 7.50-7.80 (m, 2H), 6.50-6.70 (m, 1H) | ~11.5 (br s, 1H) | 4.35 (q, 2H) | 1.30 (t, 3H) | |
| Ethyl 6-hydroxy-2-methylpyridine-3-carboxylate | - | - | - | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)
| Compound | Solvent | C=O (ester) | Aromatic Carbons | -CH₂- (ester) | -CH₃ (ester) | Other Carbons |
| This compound | DMSO-d6 | ~165.0 | ~162.0, 148.0, 140.0, 115.0, 110.0 | ~61.0 | ~14.0 | |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d6 | 165.8 | 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7 | 59.6 | 14.5 | 54.4, 18.2 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | ν(O-H) | ν(C=O) | ν(C=C), ν(C=N) | ν(C-O) |
| This compound | ~3400 (broad) | ~1720 | ~1600, 1580 | ~1250 |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3639 (N-H) | 1896 | 1608 | 1223 |
Table 4: Mass Spectrometry and UV-Vis Data
| Compound | MS (m/z) | UV-Vis (λmax, nm) |
| This compound | 167 (M+) | - |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 260 (M+) | - |
| 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane | - | 274 (n→ π), 224 (π→ π)[3] |
Workflow for Spectroscopic Comparison
The following diagram illustrates the general workflow for a comprehensive spectroscopic comparison of chemical derivatives.
Caption: Workflow for the spectroscopic comparison of chemical derivatives.
This guide serves as a foundational resource for understanding the spectroscopic properties of this compound derivatives. The presented data and protocols can aid in the identification, characterization, and development of new compounds in medicinal chemistry and materials science.
References
Unveiling the Molecular Architecture: A Guide to the 2D NMR Validation of Ethyl 6-hydroxypyridine-2-carboxylate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of Ethyl 6-hydroxypyridine-2-carboxylate. We will explore the synergistic information obtained from Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.
While one-dimensional (1D) NMR provides essential information, complex spin systems and overlapping signals can often lead to ambiguity. 2D NMR spectroscopy disperses this information into a second dimension, revealing intricate connectivity between nuclei and providing a definitive structural fingerprint.
Due to the limited availability of published complete 2D NMR datasets for this compound, this guide will utilize a representative, hypothetical dataset based on established chemical shift principles for analogous structures. This will serve as a practical illustration of how these powerful techniques are applied for structural elucidation.
Comparative Analysis of 2D NMR Techniques
The structural validation of this compound is achieved by piecing together connectivity information from three key 2D NMR experiments. Each experiment provides a unique piece of the puzzle, and their combined interpretation leads to an unequivocal assignment of the molecular structure.
| Experiment | Information Provided | Application to this compound |
| COSY | Reveals proton-proton (¹H-¹H) couplings, typically through 2-3 bonds. | Identifies neighboring protons on the pyridine ring and within the ethyl group. |
| HSQC | Correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). | Assigns each proton signal to its corresponding carbon atom. |
| HMBC | Shows long-range correlations between protons and carbons (¹H-¹³C two- and three-bond correlations). | Establishes the connectivity between different fragments of the molecule, such as the ethyl group to the carboxylate carbon and the arrangement of substituents on the pyridine ring. |
Hypothetical 2D NMR Data for this compound
The following tables summarize the expected correlations in the COSY, HSQC, and HMBC spectra of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 3 | 6.85 (d) | 110.5 |
| 4 | 7.65 (t) | 140.2 |
| 5 | 6.60 (d) | 118.9 |
| 7 (C=O) | - | 165.4 |
| 8 (CH₂) | 4.40 (q) | 61.8 |
| 9 (CH₃) | 1.40 (t) | 14.3 |
| 2 (C-O) | - | 163.7 |
| 6 (C-OH) | - | 162.1 |
| OH | 11.5 (br s) | - |
Table 2: Key 2D NMR Correlations
| Experiment | Correlating Protons (¹H-¹H) | Correlating Proton and Carbon (¹H-¹³C) |
| COSY | H4 with H3 and H5; H8 with H9 | - |
| HSQC | - | H3 with C3; H4 with C4; H5 with C5; H8 with C8; H9 with C9 |
| HMBC | - | H3 with C2, C4, C5; H4 with C2, C3, C5, C6; H5 with C3, C4, C6; H8 with C7, C9; H9 with C7, C8 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of 2D NMR spectra. Instrument-specific parameters should be optimized for the sample and spectrometer used.
Sample Preparation:
Approximately 10-20 mg of this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
COSY (Correlation Spectroscopy):
The cosygpqf pulse program is typically used. Key parameters include a spectral width of 12 ppm in both dimensions, 2048 data points in the direct dimension (F2), and 256 increments in the indirect dimension (F1). A relaxation delay of 1.5-2.0 seconds is used between scans.
HSQC (Heteronuclear Single Quantum Coherence):
The hsqcedetgpsp pulse program, which allows for multiplicity editing (CH/CH₃ and CH₂ signals will have opposite phases), is commonly employed. The proton (F2) spectral width is set to 12 ppm, and the carbon (F1) spectral width is set to 180 ppm. The number of data points is typically 2048 in F2 and 256 in F1. The one-bond ¹J(C,H) coupling constant is set to approximately 145 Hz.
HMBC (Heteronuclear Multiple Bond Correlation):
The hmbcgplpndqf pulse program is a standard choice. The spectral widths and data points are similar to the HSQC experiment. The long-range coupling constant, ⁿJ(C,H), is optimized for a range of couplings, typically set to 8 Hz to observe 2- and 3-bond correlations.
Visualizing the Validation Workflow
The process of 2D NMR structural validation follows a logical progression, starting from simple correlations and building up to the complete molecular structure.
Caption: Workflow for 2D NMR structural validation.
The following diagram illustrates how the information from different 2D NMR experiments is integrated to build the final structure.
Caption: Integration of 2D NMR data for structural assembly.
Conclusion
The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and reliable method for the complete structural elucidation of organic molecules like this compound. While 1D NMR offers a preliminary assessment, the detailed connectivity information from 2D NMR is indispensable for unambiguous structure validation, a cornerstone of chemical and pharmaceutical research. The presented workflow and data, though based on a representative model, accurately reflect the principles and power of these techniques in modern structural analysis.
Ethyl 6-hydroxypyridine-2-carboxylate vs methyl 6-hydroxypyridine-2-carboxylate in synthesis
For researchers and professionals in drug development and synthetic chemistry, the choice between ethyl and methyl esters as starting materials or intermediates can significantly impact reaction outcomes, yields, and overall efficiency. This guide provides a detailed comparison of ethyl 6-hydroxypyridine-2-carboxylate and mthis compound, two closely related building blocks in the synthesis of complex heterocyclic molecules. By examining their physical properties, synthesis, and reactivity, supported by experimental data, this document aims to inform the selection process for specific synthetic applications.
Physicochemical Properties: A Tale of Two Esters
The seemingly minor difference of a single methylene group between the ethyl and methyl esters of 6-hydroxypyridine-2-carboxylic acid gives rise to subtle yet potentially significant variations in their physical properties. These differences can influence their solubility, handling characteristics, and behavior in reaction mixtures.
| Property | This compound | Mthis compound | 6-Hydroxypyridine-2-carboxylic acid (Parent Acid) |
| Molecular Formula | C₈H₉NO₃ | C₇H₇NO₃ | C₆H₅NO₃ |
| Molecular Weight | 167.16 g/mol | 153.14 g/mol | 139.11 g/mol [1][2] |
| Appearance | White to off-white solid | White solid | Light yellow crystalline substance[3] |
| Melting Point | Not explicitly found | 178 °C[4] | 270 °C (decomposes)[1][3] |
| Boiling Point | 359.963 °C at 760 mmHg (Predicted)[5] | 327.3 °C at 760 mmHg (Predicted)[4] | 436 °C at 760 mmHg (Predicted)[3] |
| Density | 1.234 g/cm³ (Predicted)[5] | 1.2 g/cm³ (Predicted)[4] | 1.451 g/cm³ (Predicted)[3] |
| LogP (XLogP3) | 0.96390[5] | 0.2[4][6] | -0.1[2] |
| Solubility | Generally soluble in common organic solvents like methanol, ethanol, and dichloromethane. Specific quantitative data is not readily available. | Generally soluble in common organic solvents. Specific quantitative data is not readily available. | Soluble in water. |
Synthesis of Ethyl and Mthis compound
The most common and direct route to both ethyl and mthis compound is the Fischer esterification of the parent carboxylic acid. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the corresponding alcohol (ethanol or methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used as the solvent, and water is removed as it is formed.[7][8]
General Experimental Protocol: Fischer Esterification
Materials:
-
6-Hydroxypyridine-2-carboxylic acid
-
Anhydrous ethanol or anhydrous methanol
-
Concentrated sulfuric acid (or another suitable acid catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-hydroxypyridine-2-carboxylic acid (1.0 eq).
-
Add a large excess of the corresponding anhydrous alcohol (ethanol for the ethyl ester, methanol for the methyl ester) to serve as both reactant and solvent.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by recrystallization or column chromatography to yield the pure ethyl or mthis compound.
Expected Differences in Synthesis:
While the general protocol is the same, some differences in reaction time and yield can be anticipated:
-
Reaction Rate: Due to the lower steric hindrance of the methyl group, the esterification with methanol to form the methyl ester is generally expected to proceed at a slightly faster rate than the esterification with ethanol.
-
Yield: Under optimized conditions, high yields can be expected for both esters. However, the slightly slower reaction rate for the ethyl ester might necessitate longer reaction times or more efficient water removal to achieve comparable yields to the methyl ester.
The following diagram illustrates the general workflow for the synthesis of these esters.
References
- 1. 6-Hydroxypyridine-2-carboxylic acid 95 19621-92-2 [sigmaaldrich.com]
- 2. 6-Hydroxypicolinic acid | C6H5NO3 | CID 242721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. Methyl 6-hydroxy-2-methylpyridine-3-carboxylate | C8H9NO3 | CID 11788501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
A Comparative Guide to the Chelating Properties of Hydroxypyridine Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Hydroxypyridine carboxylates are a class of chelating agents with significant potential in therapeutic applications, particularly in the management of metal overload disorders. Their efficacy is intrinsically linked to their chemical structure, which dictates their affinity and selectivity for various metal ions. This guide provides a comparative assessment of the chelating properties of different hydroxypyridine carboxylates, supported by experimental data and detailed methodologies.
Comparative Analysis of Chelating Properties
The chelating efficacy of hydroxypyridine carboxylates is quantified by their stability constants (log β) and pM values, which indicate the strength of the metal-ligand complex. The following table summarizes the iron(III) chelating properties of selected hydroxypyridine derivatives.
| Ligand | Metal Ion | log β | pFe³⁺ | Reference |
| 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one (P1) | Fe³⁺ | - | 22.0 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one) | Fe³⁺ | - | 20.6 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| 3-hydroxy-4-pyridinone-based ligand (L2) | Fe³⁺ | - | 19.3 | --INVALID-LINK--[3] |
| 3-hydroxy-4-pyridinone-based ligand (DFP) | Zn²⁺ | - | 6.2 | --INVALID-LINK--[3] |
| Hexadentate 1,2-HOPO based ligand (THP-Ac) | Fe³⁺ | 32.52 (K₁) | - | --INVALID-LINK--[4] |
Experimental Protocols
The determination of the chelating properties of hydroxypyridine carboxylates relies on precise experimental techniques. The following are detailed methodologies for two common experimental approaches.
Potentiometric Titration
Potentiometric titration is a standard method for determining the stability constants of metal-ligand complexes.[5][6][7]
Objective: To determine the protonation constants of the ligand and the stability constants of its metal complexes.
Materials and Apparatus:
-
pH meter with a resolution of 0.1 mV[5]
-
Glass electrode and a reference electrode (e.g., Ag/AgCl)
-
Thermostated titration vessel (double-walled)[5]
-
Microburette
-
Nitrogen or Argon gas supply (purity ≥ 99.99%)[5]
-
Hydroxypyridine carboxylate ligand
-
Metal salt solution (e.g., FeCl₃) of known concentration
-
Standardized strong acid (e.g., HCl) and strong base (e.g., NaOH or KOH) solutions (carbonate-free)[5]
-
Background electrolyte solution (e.g., 0.1 M KCl or NaCl)[5]
Procedure:
-
Calibration: Calibrate the electrode system using standard buffer solutions. Perform calibration titrations of a strong acid with a strong base to determine the standard potential (E⁰) and the slope of the electrode.[5]
-
Ligand Protonation: Titrate a solution of the hydroxypyridine carboxylate ligand (at a known concentration) in the background electrolyte with a standardized strong base. The solution should be maintained under an inert atmosphere (N₂ or Ar) to prevent CO₂ contamination.[5]
-
Metal-Ligand Titration: Titrate a solution containing the ligand and the metal ion (at various metal-to-ligand ratios) with a standardized strong base under an inert atmosphere.
-
Data Analysis: Record the electromotive force (EMF) or pH values after each addition of the titrant. The collected data is then processed using a suitable software program (e.g., HYPERQUAD) to calculate the protonation and stability constants.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is used to study the formation of colored metal-ligand complexes and to determine their stability constants.[8][9][10]
Objective: To determine the stoichiometry and stability constants of the metal-ligand complexes by monitoring changes in absorbance.
Materials and Apparatus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
-
Hydroxypyridine carboxylate ligand solution
-
Metal salt solution (e.g., FeCl₃)
-
Buffer solutions to maintain constant pH
Procedure:
-
Wavelength Scan: Record the absorption spectra of the ligand, the metal ion, and their mixture at different pH values to identify the wavelength of maximum absorbance (λ_max) for the complex.
-
Job's Method of Continuous Variation: Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions vary.[9] Measure the absorbance of each solution at the λ_max. A plot of absorbance versus the mole fraction of the ligand will reveal the stoichiometry of the complex.
-
Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.[11] Plot the absorbance at λ_max against the molar ratio of ligand to metal. The plot will consist of two intersecting straight lines, with the intersection point indicating the stoichiometry of the complex.
-
Data Analysis: The stability constants can be calculated from the absorbance data using specialized software or by applying relevant equations that relate absorbance to the concentrations of the species in equilibrium.[10]
Visualizing Chelation: Mechanism of Action
The primary therapeutic application of many hydroxypyridine carboxylates is in the management of iron overload. The following diagram illustrates the general mechanism by which these chelating agents can modulate cellular iron metabolism.
Caption: Cellular iron uptake and the mechanism of action of hydroxypyridine carboxylate chelators.
This guide provides a foundational understanding of the chelating properties of hydroxypyridine carboxylates. For in-depth analysis and application to specific research needs, consulting the primary literature is highly recommended.
References
- 1. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cost-nectar.eu [cost-nectar.eu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chelometric Titrations of Metal Ions with Potentiometric End Point Detection | CoLab [colab.ws]
- 8. airo.co.in [airo.co.in]
- 9. asianpubs.org [asianpubs.org]
- 10. Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands | MDPI [mdpi.com]
- 11. curresweb.com [curresweb.com]
Unlocking the Therapeutic Potential of Pyridine Scaffolds: A Comparative Guide to Ethyl 6-Hydroxypyridine-2-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the structure-activity relationships (SAR) of ethyl 6-hydroxypyridine-2-carboxylate derivatives and their analogs reveals critical insights for the development of novel therapeutics, particularly in the realm of enzyme inhibition and anticancer applications. While direct and extensive SAR studies on this compound derivatives are limited, a comprehensive examination of closely related analogs, particularly 6-formyl-pyridine-2-carboxylate derivatives, provides a robust framework for understanding the therapeutic potential of this chemical class.
This guide synthesizes available data to offer an objective comparison of the performance of these derivatives, supported by experimental data and detailed protocols. The core focus is on their activity as enzyme inhibitors, a promising avenue for therapeutic intervention.
Structure-Activity Relationship (SAR) Insights
The biological activity of 6-hydroxypyridine-2-carboxylate derivatives is intricately linked to the nature and position of substituents on the pyridine ring and the ester group. Studies on analogous compounds, such as 6-formyl-pyridine-2-carboxylate derivatives, have demonstrated that modifications at the 6-position and the ester moiety significantly influence their inhibitory potency against enzymes like telomerase.[1]
Key SAR observations from related pyridine-2-carboxylate derivatives indicate that:
-
Substitution at the 6-position: The nature of the substituent at the 6-position is a critical determinant of activity. While this guide focuses on the hydroxyl group, related studies show that a formyl group at this position can be a key pharmacophoric feature for telomerase inhibition.[1]
-
Ester Moiety: The ester group at the 2-position plays a crucial role in activity. The ethyl ester is a common starting point, but modifications to this group, such as replacing the ethyl with other alkyl or aryl groups, can modulate activity.
-
Ring Substitutions: Further substitution on the pyridine ring can fine-tune the electronic and steric properties of the molecule, impacting its interaction with biological targets.
Comparative Biological Activity
The primary therapeutic potential of this compound derivatives and their analogs lies in their ability to act as enzyme inhibitors. The following table summarizes the quantitative data for a series of 6-formyl-pyridine-2-carboxylate derivatives, which serve as a valuable proxy for understanding the potential of the corresponding 6-hydroxy analogs as telomerase inhibitors.
| Compound ID | R Group (at position 2-carboxylate) | IC50 (µM) for Telomerase Inhibition[1] |
| 9a | Phenyl | > 100 |
| 9b | 4-Methylphenyl | > 100 |
| 9c | 4-Methoxyphenyl | > 100 |
| 9d | 4-Chlorophenyl | 85.3 |
| 9e | 4-Fluorophenyl | > 100 |
| 9f | 4-Nitrophenyl | 72.4 |
| 9g | 3,4-Dichlorophenyl | 45.2 |
| 9h | 2,4-Dichlorophenyl | 68.1 |
| 9i | Phenylamino | > 100 |
| 9j | 4-Methylphenylamino | > 100 |
| 9k | 4-Methoxyphenylamino | > 100 |
| 9l | 4-Chlorophenylamino | > 100 |
| 9m | Phenylthio | 62.5 |
| 9n | 4-Methylphenylthio | 58.3 |
| 9o | 4-Methoxyphenylthio | 55.1 |
| 9p | 4-Chlorophenylthio | 38.7 |
| 9q | 4-Fluorophenylthio | 48.2 |
| 9r | 4-Nitrophenylthio | 42.1 |
| 9s | 3,4-Dichlorophenylthio | 25.1 |
| 9t | 2,4-Dichlorophenylthio | 35.4 |
| 9u | Naphthylthio | 40.2 |
Note: The above data is for 6-formyl-pyridine-2-carboxylate derivatives, which are structurally similar to the this compound scaffold.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
General Synthesis of 6-Formyl-Pyridine-2-Carboxylate Derivatives[1]
A solution of 6-formyl-pyridine-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane is treated with oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous dichloromethane and added dropwise to a solution of the corresponding phenol, aniline, or thiophenol (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C. The reaction is stirred at room temperature for 12 hours. The mixture is then washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Telomerase Inhibition Assay (TRAP Assay)[1]
The telomerase inhibitory activity of the synthesized compounds is evaluated using a Telomeric Repeat Amplification Protocol (TRAP) assay.
-
Cell Lysate Preparation: Tumor cells (e.g., HeLa) are lysed in a CHAPS lysis buffer. The protein concentration of the lysate is determined using a Bradford assay.
-
TRAP Reaction: The TRAP reaction mixture contains TRAP buffer, dNTPs, TS primer, CX primer, Taq DNA polymerase, and the cell lysate containing telomerase. The test compounds are added to this mixture at various concentrations.
-
PCR Amplification: The reaction mixture is incubated at 30 °C for 30 minutes for telomeric repeat extension, followed by PCR amplification.
-
Detection: The PCR products are separated by polyacrylamide gel electrophoresis and visualized by staining with SYBR Green. The intensity of the bands is quantified to determine the telomerase activity.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the telomerase activity (IC50) is calculated from the dose-response curve.
Visualizing the Mechanism of Action
To illustrate the potential mechanism of action for these compounds, a diagram of the telomerase inhibition pathway is provided below. Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, playing a crucial role in cellular immortalization and cancer.
Caption: Proposed mechanism of anticancer activity via telomerase inhibition.
Experimental Workflow for SAR Studies
The systematic exploration of the structure-activity relationship for this compound derivatives can be approached through a structured workflow.
References
A Comparative Analysis of N-Alkylation Methods for Hydroxypyridines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective N-alkylation of hydroxypyridines is a critical transformation in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The inherent ambident nucleophilicity of hydroxypyridines, which exist in equilibrium with their pyridone tautomers, presents a significant challenge: controlling the regioselectivity between N-alkylation and O-alkylation. This guide provides a comparative analysis of prominent N-alkylation methods, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid in methodology selection and optimization.
The regiochemical outcome of the alkylation of hydroxypyridines is influenced by a multitude of factors, including the structure of the hydroxypyridine isomer (2-, 3-, or 4-hydroxypyridine), the nature of the alkylating agent, the choice of solvent, base, and catalyst, and the reaction temperature. Over the years, a variety of methods have been developed to favor the desired N-alkylation product, each with its own set of advantages and limitations.
Comparative Performance of N-Alkylation Methods
The following table summarizes the performance of several key N-alkylation methods for 2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine, highlighting reaction yields and regioselectivity.
| Method | Hydroxypyridine Isomer | Alkylating Agent | N-Alkylation Yield (%) | N/O Ratio | Key Conditions |
| Catalyst- and Base-Free | 2-Hydroxypyridine | 1-Iodopropane | >99 | >99:1 | Neat, 100-150°C |
| 2-Hydroxypyridine | 2-Iodopropane | >99 | >99:1 | Neat, 100-150°C | |
| Micellar Catalysis (Tween 20) | 2-Pyridone | Benzyl bromide | 94 | >19:1 | K₂CO₃, H₂O, 70°C |
| 2-Pyridone | n-Propyl iodide | 90 | >19:1 | K₂CO₃, H₂O, 70°C | |
| 2-Pyridone | Isopropyl iodide | 40 | 7:1 | K₂CO₃, H₂O, 70°C | |
| Mitsunobu Reaction | 2,3-Dihydroxypyridine (3-benzyloxy protected) | Phthalimide-functionalized alkyl halide | Good | Competing O-alkylation observed | DIAD, PPh₃, THF |
| Solid-Phase Synthesis | 2-Halopyridine (precursor) | Propyl iodide | Not specified | N-alkylation only | Wang resin, DCM, 80°C |
| 2-Halopyridine (precursor) | Benzyl bromide | Not specified | N-alkylation only | Wang resin, DCM, 120°C | |
| P(NMe₂)₃-Mediated | 2-Pyridone | Methyl benzoylformate | 92 | >99:1 | Toluene, rt, 1.5h |
| 2-Pyridone | Ethyl benzoylformate | 85 | >99:1 | Toluene, rt, 1.5h | |
| Microwave-Assisted (One-Pot) | 2-Aminoethanol (precursor) | Acetophenone, Benzaldehyde, Methyl cyanoacetate | (Product 1) | N-alkylation specific | 250W, 10 min |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and adaptation.
Catalyst- and Base-Free N-Alkylation of 2-Hydroxypyridine
This method offers a simple and highly selective route to N-alkylated 2-pyridones.
-
Materials: 2-Hydroxypyridine, alkyl halide (e.g., 1-iodopropane, 2-iodopropane).
-
Procedure: In a sealed reaction vessel, 2-hydroxypyridine (1.0 mmol) is mixed with the alkyl halide (3.0 mmol). The mixture is heated to 100-150°C for a specified time (typically a few hours) with stirring. The reaction progress can be monitored by TLC or LC-MS. After completion, the excess alkyl halide is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure N-alkyl-2-pyridone. This method boasts excellent N-selectivity (>99%)[1].
N-Alkylation of 2-Pyridones in Water Using Micellar Catalysis
This environmentally friendly method utilizes a surfactant to promote the reaction in an aqueous medium.
-
Materials: 2-Pyridone, alkyl halide (e.g., benzyl bromide, n-propyl iodide), potassium carbonate (K₂CO₃), Tween 20, deionized water.
-
Procedure: To a suspension of 2-pyridone (1.0 mmol) and K₂CO₃ (5.0 mmol) in a 2% (w/w) aqueous solution of Tween 20 (5 mL), the alkyl halide (5.0 mmol) is added. The mixture is stirred vigorously at 70°C for the required time (e.g., 60 hours for n-propyl iodide). After cooling to room temperature, the reaction mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the N-alkylated 2-pyridone. This method shows high regioselectivity, particularly for primary alkyl halides[2].
Solid-Phase Synthesis of N-Alkylated 2-Pyridones
This technique is advantageous for library synthesis and purification, as the product is cleaved from the resin in the final step.
-
Materials: Wang resin, 2-halopyridine, potassium tert-butoxide (t-BuOK), anhydrous DMF, alkyl halide (e.g., propyl iodide), dichloromethane (DCM).
-
Procedure:
-
Resin Loading: To Wang resin (550 mg) in anhydrous DMF (15 mL), 5 equivalents of t-BuOK are added under an argon atmosphere. After 10 minutes of stirring, a solution of 6 equivalents of the 2-halopyridine in anhydrous DMF (5 mL) is added, and the mixture is heated to 80°C for 3 hours. The resin is then washed sequentially with DMF, water, methanol, and DCM and dried under vacuum.
-
Alkylation and Cleavage: The dried resin is swelled in DCM (3 mL) in a sealed tube. The alkyl halide (e.g., propyl iodide) is added, and the mixture is heated to 80°C for 48 hours. The resin is filtered and washed with DCM, 10% MeOH in DCM, MeOH, and DCM. The combined filtrate is concentrated, and the residue is purified by chromatography to yield the N-alkyl-2-pyridone. This method exclusively provides the N-alkylated product[3].
-
P(NMe₂)₃-Mediated N-Alkylation of 2-Pyridones with α-Keto Esters
This protocol proceeds under mild conditions with high regioselectivity via a deoxygenation process.
-
Materials: 2-Pyridone, α-keto ester (e.g., methyl benzoylformate), tris(dimethylamino)phosphine (P(NMe₂)₃), toluene.
-
Procedure: To a solution of 2-pyridone (0.2 mmol) and the α-keto ester (0.22 mmol) in toluene (2 mL) at room temperature, P(NMe₂)₃ (0.22 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 1.5 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the N-alkylated 2-pyridone. This method demonstrates excellent yields and N-selectivity[4].
Microwave-Assisted One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives
This rapid and efficient multicomponent reaction provides specific N-substitution.
-
Materials: Acetophenone (0.01 mol), benzaldehyde (0.01 mol), methyl cyanoacetate (0.01 mol), and 2-aminoethanol (0.01 mol).
-
Procedure: The reactants are mixed in a microwave-safe vessel. The mixture is irradiated in a microwave reactor at 250 watts for approximately 10 minutes, with the reaction progress monitored by TLC. After cooling, the resulting solid is collected by filtration, washed with ethanol, and crystallized from an appropriate solvent to yield the N-substituted 2-pyridone product. This method avoids the issue of O-alkylation by constructing the pyridone ring with the N-substituent already in place[5].
Visualizing the Process: Workflows and Influencing Factors
To further clarify the experimental process and the critical factors governing regioselectivity, the following diagrams are provided.
Caption: A generalized workflow for the N-alkylation of hydroxypyridines.
Caption: Key factors determining the regioselectivity of hydroxypyridine alkylation.
Conclusion
The selective N-alkylation of hydroxypyridines remains a pivotal transformation in synthetic chemistry. The choice of methodology is highly dependent on the specific substrate, the desired product, and the practical constraints of the synthesis. For high N-selectivity with simple alkyl halides, the catalyst- and base-free method offers a straightforward approach. For greener chemistry and broader substrate scope with good to excellent N-selectivity, micellar catalysis presents an attractive option. Solid-phase synthesis is well-suited for high-throughput applications and simplified purification. The P(NMe₂)₃-mediated and microwave-assisted one-pot methods provide rapid and highly selective routes for specific applications. By understanding the interplay of the factors outlined in this guide and leveraging the detailed protocols, researchers can more effectively navigate the challenges of regioselective N-alkylation and accelerate the discovery and development of novel chemical entities.
References
Differentiating Hydroxypyridine Isomers: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate identification of structural isomers is a critical analytical challenge. Hydroxypyridine isomers (2-, 3-, and 4-hydroxypyridine), which share the same molecular weight but differ in the position of the hydroxyl group, present a classic case of this challenge. This guide provides an objective comparison of mass spectrometry-based methods for their differentiation, supported by experimental data and detailed protocols.
The differentiation of hydroxypyridine isomers is complicated by their existence in tautomeric forms—the hydroxy-pyridinol form and the keto-pyridone form. This equilibrium is influenced by the solvent and temperature, which in turn affects their mass spectrometric behavior. This guide explores two primary mass spectrometric techniques for distinguishing these isomers: Collision-Induced Dissociation (CID) and Ion Mobility Spectrometry (IMS).
Comparison of Mass Spectrometric Differentiation Methods
Mass spectrometry offers powerful tools to distinguish between the subtle structural differences of hydroxypyridine isomers. The primary methods rely on generating unique fragment ions through collision-induced dissociation or separating the isomers based on their shape using ion mobility spectrometry.
Collision-Induced Dissociation (CID)
Collision-Induced Dissociation is a tandem mass spectrometry technique where ions are fragmented through collisions with a neutral gas. The resulting fragmentation patterns can be unique to each isomer, allowing for their differentiation. While comprehensive, directly comparable CID studies on all three hydroxypyridine isomers under identical conditions are limited in publicly available literature, analysis of individual spectra from databases allows for a comparative inference.
A key distinguishing feature is the initial loss of carbon monoxide (CO) or a hydrogen cyanide (HCN) molecule. The propensity for these losses differs based on the hydroxyl group's position and the stability of the resulting fragment ions.
| Isomer | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Probable Neutral Loss |
| 2-Hydroxypyridine | 96.04 | 68.03, 67.04 | CO, HCN |
| 3-Hydroxypyridine | 96.05 | 68.03, 41.04 | CO, HCN |
| 4-Hydroxypyridine | 96.04 | 68.03, 67.04 | CO, HCN |
Note: The data presented is a composite from publicly available spectral databases. Direct comparison should be made with caution as experimental conditions may vary.
Ion Mobility Spectrometry (IMS)
Ion Mobility Spectrometry separates ions based on their size, shape, and charge. This technique measures the Collision Cross Section (CCS) of an ion, which is a value reflecting its three-dimensional shape. Isomers with different shapes will have distinct CCS values, allowing for their separation and identification. This method is particularly powerful when coupled with mass spectrometry (IMS-MS).
Experimental data from public databases provide the following CCS values for protonated 3- and 4-hydroxypyridine in nitrogen drift gas.[1][2]
| Isomer | Adduct | Collision Cross Section (Ų) |
| 3-Hydroxypyridine | [M+H]⁺ | 117.3 |
| 4-Hydroxypyridine | [M+H]⁺ | 116.2 |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon these findings. Below are generalized protocols for the discussed mass spectrometry techniques, based on common practices.
Collision-Induced Dissociation (CID) Analysis
-
Sample Preparation: Prepare individual solutions of 2-, 3-, and 4-hydroxypyridine in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.
-
Infusion and Ionization: Infuse the sample solution directly into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer. Use positive ionization mode to generate protonated molecules, [M+H]⁺.
-
MS1 Analysis: Acquire a full scan mass spectrum to confirm the presence of the precursor ion at m/z 96.0.
-
MS/MS Analysis: Select the precursor ion (m/z 96.0) for fragmentation. Apply a range of collision energies (e.g., 10-40 eV) using a collision gas such as argon or nitrogen.
-
Data Acquisition: Acquire the product ion spectra at each collision energy.
-
Data Analysis: Compare the fragmentation patterns of the three isomers, noting the relative intensities of key fragment ions.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Analysis
-
Sample Preparation: Prepare samples as described for CID analysis.
-
Infusion and Ionization: Introduce the sample into an ESI source of an IMS-MS instrument.
-
Ion Mobility Separation: Allow the generated ions to travel through a drift tube filled with a neutral buffer gas (e.g., nitrogen). The ions will separate based on their CCS.
-
Mass Analysis: Analyze the mobility-separated ions using a time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Record the arrival time distribution of the ions, which can be converted to CCS values using appropriate calibration.
-
Data Analysis: Compare the measured CCS values for each isomer to differentiate them.
Visualizing the Workflow and Fragmentation
Experimental Workflow
The general workflow for differentiating hydroxypyridine isomers using tandem mass spectrometry is outlined below.
Caption: General workflow for CID-based differentiation.
Postulated Fragmentation of 2-Hydroxypyridine
The fragmentation of 2-hydroxypyridine (in its pyridone tautomeric form) likely proceeds through the loss of carbon monoxide, a common fragmentation pathway for cyclic ketones.
Caption: Postulated fragmentation of 2-hydroxypyridine.
Conclusion
The differentiation of hydroxypyridine isomers is achievable using mass spectrometry, with both collision-induced dissociation and ion mobility spectrometry offering viable approaches. CID provides isomer-specific fragmentation patterns, while IMS can distinguish isomers based on their gas-phase shape. The choice of method will depend on the instrumentation available and the specific requirements of the analysis. For unambiguous identification, the use of orthogonal techniques, such as combining liquid chromatography with IMS-MS, is recommended. The data and protocols presented in this guide provide a foundation for researchers to develop and apply these methods for the accurate characterization of hydroxypyridine isomers in various scientific applications.
References
Safety Operating Guide
Proper Disposal of Ethyl 6-hydroxypyridine-2-carboxylate: A Guide for Laboratory Professionals
For immediate reference, it is crucial to treat Ethyl 6-hydroxypyridine-2-carboxylate as a hazardous chemical. Proper disposal is not only a matter of laboratory safety but also of environmental responsibility and regulatory compliance.
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 53389-00-7). The following procedures are based on best practices for chemical waste management and information from safety data sheets of structurally similar compounds. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.
-
Label a dedicated, chemically compatible waste container with "Hazardous Waste" and the full chemical name: "this compound".
2. Spill and Contamination Management:
-
In case of a spill, avoid generating dust.
-
Carefully sweep up the solid material and place it into the designated hazardous waste container.[1]
-
Decontaminate the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
3. Container Management:
-
Keep the hazardous waste container tightly closed when not in use.
-
Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
4. Final Disposal:
-
Arrange for a pickup of the hazardous waste through your institution's EHS department.
-
All chemical waste must be disposed of through a licensed hazardous waste disposal facility.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
